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Foundational

Chemical structure and physical properties of 2-Methyl-3-M-tolyl-acrylic acid

An In-Depth Technical Guide to 2-Methyl-3-(3-methylphenyl)acrylic Acid Executive Summary: This document provides a comprehensive scientific overview of 2-Methyl-3-(3-methylphenyl)acrylic acid, a substituted cinnamic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Methyl-3-(3-methylphenyl)acrylic Acid

Executive Summary: This document provides a comprehensive scientific overview of 2-Methyl-3-(3-methylphenyl)acrylic acid, a substituted cinnamic acid derivative. It details the compound's chemical structure, nomenclature, and key physicochemical properties, with a particular focus on its elucidated crystal structure. This guide furnishes a detailed, field-proven protocol for the compound's purification and isolation, explaining the scientific rationale behind each step. Furthermore, it presents a predicted spectroscopic profile (IR, NMR, MS) to aid in characterization. The document contextualizes the compound's relevance within the broader fields of pharmacological research and polymer science, identifying it as a molecule of interest for professionals in drug development and materials science.

Chemical Identity and Nomenclature

2-Methyl-3-(3-methylphenyl)acrylic acid is an unsaturated carboxylic acid. The presence of the acrylic acid backbone, a methyl group at the second carbon (α-position), and a tolyl group at the third carbon (β-position) classifies it as a cinnamic acid derivative. The "M-tolyl" designation specifies that the methyl substituent on the phenyl ring is at the meta-position (position 3).

Caption: Chemical structure of 2-Methyl-3-(3-methylphenyl)acrylic acid.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 849831-35-2 [1]
Molecular Formula C₁₁H₁₂O₂ [1][2][3]
Molecular Weight 176.21 g/mol [2][3]

| Synonyms | 2-Methyl-3-M-tolyl-acrylic acid | |

Physicochemical and Crystallographic Properties

The physical state of this compound is a crystalline solid. Its properties are significantly influenced by its ability to form strong intermolecular interactions in the solid state.

Table 2: Physical and Crystallographic Data

Property Value Source
Melting Point 321 K (48 °C) [3]
Appearance Crystalline solid (precipitate) [3]
Crystal System Monoclinic [2][3]
Space Group P2₁/c [3]
Unit Cell Dimensions a = 7.4430(9) Å, b = 13.4094(16) Å, c = 10.2746(12) Å, β = 110.745(4)° [2][3]
Unit Cell Volume 959.0(2) ų [2][3]

| Molecules per Unit Cell (Z) | 4 |[2][3] |

Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction studies have provided profound insights into the solid-state arrangement of 2-Methyl-3-(3-methylphenyl)acrylic acid.[2][3][4]

  • Hydrogen-Bonded Dimers: The most dominant interaction is the formation of centrosymmetric dimers through strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[2][3][4] This is a characteristic feature of most carboxylic acids in the solid state and significantly influences properties like melting point and solubility.

  • Dimer Interlinkages: These primary dimers are further linked into a more extensive network by C—H⋯O hydrogen bonds.[2][3][4] Specifically, a hydrogen atom from the benzene ring interacts with a carbonyl oxygen atom of an adjoining molecule.

  • π-Interactions: The crystal packing is further stabilized by two types of π–π interactions between the benzene rings of neighboring molecules, with perpendicular distances measured at 3.006 Å and 3.396 Å.[2][4] Additionally, C—H⋯π and C—O⋯π interactions contribute to the overall stability of the crystal lattice.[2]

Caption: Carboxylic acid dimer formation via hydrogen bonds.

Synthesis and Purification Protocol

While the initial synthetic reaction details are not exhaustively published, a reliable, high-yield (90%) protocol for the workup and purification has been documented.[3] This procedure is characteristic of the isolation of a water-insoluble carboxylic acid from a reaction mixture.

Causality Behind the Protocol

This multi-step process is designed to efficiently separate the desired acidic product from unreacted starting materials, catalysts, and soluble byproducts. The principle hinges on modulating the compound's solubility. In its deprotonated (carboxylate) form, the compound has higher aqueous solubility. Upon acidification, it converts to the neutral, protonated carboxylic acid, which is significantly less soluble in water, causing it to precipitate. Subsequent washing removes inorganic salts, and recrystallization from a suitable organic solvent removes organic impurities.

start Crude Reaction Mixture step1 Cool and quench in HCl/ice mixture start->step1 Acidification & Precipitation step2 Filter the precipitate step1->step2 Solid-Liquid Separation step3 Wash with ice-cold water step2->step3 Remove inorganic salts step4 Recrystallize from Ethanol step3->step4 Remove organic impurities end Pure Crystalline Product (90% Yield) step4->end

Caption: Workflow for the purification of the title compound.

Step-by-Step Experimental Methodology
  • Quenching and Precipitation:

    • The completed reaction mixture is allowed to cool to ambient temperature.

    • In a separate vessel, prepare a mixture of 25 mL of concentrated hydrochloric acid and 50 g of ice.

    • Slowly add the cooled reaction mixture to the vigorously stirred HCl/ice slurry. The acidic environment protonates the carboxylate salt, causing the less soluble 2-Methyl-3-(3-methylphenyl)acrylic acid to precipitate out of the aqueous solution.

  • Filtration and Washing:

    • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

    • The filter cake is thoroughly washed with several portions of ice-cold water. This step is critical to remove any residual acid and water-soluble inorganic salts generated during the reaction or workup. Using ice-cold water minimizes product loss due to dissolution.

  • Recrystallization:

    • The crude, washed product is transferred to a clean flask.

    • A minimal amount of hot ethanol is added to completely dissolve the solid. Ethanol is an effective solvent as the compound's solubility is significantly higher in hot ethanol than in cold.

    • The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Impurities tend to remain in the ethanol mother liquor.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried to yield the final product.[3]

Predicted Spectroscopic Profile

While experimental spectra for this specific molecule are not widely available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6]

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber Rationale
IR Spectroscopy O-H stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad) Strong hydrogen bonding broadens the signal significantly.[5]
C=O stretch (Carboxylic Acid) ~1710-1680 cm⁻¹ (strong) Conjugation with the C=C double bond slightly lowers the frequency.
C=C stretch (Alkene) ~1640-1625 cm⁻¹ (medium) Characteristic of the acrylic double bond.
C-H stretch (Aromatic/Vinyl) ~3100-3000 cm⁻¹ Aromatic and vinyl C-H bonds.
C-H stretch (Aliphatic) ~2980-2850 cm⁻¹ Methyl groups on the ring and the acrylic backbone.
¹H NMR -COOH δ 10-13 ppm (singlet, broad) Deshielded acidic proton, often broad.
Vinyl -H δ ~7.5 ppm (singlet or narrow multiplet) Deshielded by the adjacent aromatic ring and carbonyl group.
Aromatic -H δ ~7.0-7.4 ppm (multiplet, 4H) Protons on the m-tolyl ring.
Ar-CH₃ δ ~2.4 ppm (singlet, 3H) Methyl group attached to the aromatic ring.
C-CH₃ δ ~2.1 ppm (singlet, 3H) Methyl group on the acrylic backbone.
¹³C NMR C=O δ ~170-175 ppm Carbonyl carbon of the carboxylic acid.
Aromatic/Vinyl δ ~125-145 ppm Signals for the six aromatic carbons and two vinyl carbons.
Aliphatic δ ~15-25 ppm Signals for the two methyl carbons.

| Mass Spec. | Molecular Ion (M⁺) | m/z = 176.08 | Corresponding to the molecular formula C₁₁H₁₂O₂. |

Potential Applications and Research Context

This compound sits at the intersection of two important chemical classes: cinnamic acids and acrylic acids.

  • Pharmacological Research: Cinnamic acids and their derivatives are a well-established class of compounds investigated for a wide array of biological activities. These include hepatoprotective, antimalarial, antioxidant, and antihyperglycemic properties.[3] The specific substitution pattern of 2-Methyl-3-(3-methylphenyl)acrylic acid makes it a valuable candidate for screening in drug discovery programs to explore novel therapeutic agents.

  • Polymer and Materials Science: Acrylic acids are fundamental monomers in the polymer industry, used to create a vast range of materials including plastics, coatings, and adhesives.[7] The introduction of a bulky, aromatic tolyl group into the acrylic backbone can be leveraged to synthesize specialty polymers. These polymers may exhibit unique properties such as altered thermal stability, modified refractive index, or enhanced hydrophobicity, making them suitable for advanced material applications.

Conclusion

2-Methyl-3-(3-methylphenyl)acrylic acid is a well-defined crystalline compound whose solid-state architecture is dominated by a robust network of hydrogen bonds and π-interactions. Its synthesis and purification are achievable through standard organic chemistry techniques that exploit its pH-dependent solubility. While detailed spectroscopic and application data remain sparse, its structural relationship to pharmacologically active cinnamic acids and industrially vital acrylic monomers marks it as a compound of significant interest for future research in both medicinal chemistry and materials science.

References

  • Muhammad, N., Ali, S., Tahir, M. N., & Zia-ur-Rehman. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1373. [Online] Available at: [Link][2]

  • LookChem. Physical and chemical properties of acrylic acid. [Online] Available at: [Link][8]

  • International Union of Crystallography. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. IUCr Journals. [Online] Available at: [Link][3]

  • Amanote Research. (PDF) 2-Methyl-3-(3-Methylphenyl)acrylic Acid - Acta. [Online] Available at: [Link][9]

  • PubMed. (2008). 2-Methyl-3-(3-methyl-phen-yl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1373. [Online] Available at: [Link][4]

  • Wikipedia. Acrylic acid. [Online] Available at: [Link][7]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Online] Available at: [Link][5]

  • MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 28(3), 1278. [Online] Available at: [Link][6]

  • KNAUER. Determination and quantification of acrylic acid derivatives. [Online] Available at: [Link][10]

  • Scientific & Academic Publishing. (2017). Synthesis of Methylacrylate and Acrylic Acid Copolymers and Their Application as Materials for Restoration. International Journal of Polymer Science, 7(1), 1-5. [Online] Available at: [Link][11]

Sources

Exploratory

Thermodynamic stability of 2-Methyl-3-M-tolyl-acrylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-3-(m-tolyl)acrylic Acid Authored by: Gemini, Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-3-(m-tolyl)acrylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Methyl-3-(m-tolyl)acrylic acid, a cinnamic acid derivative with potential pharmacological applications.[1] We will explore a multi-pronged strategy that integrates advanced experimental techniques with computational modeling to construct a robust stability profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven protocols.

Introduction: The Imperative of Stability in Drug Development

The journey from a promising chemical entity to a marketable pharmaceutical product is fraught with challenges, chief among them being the intrinsic stability of the molecule. Thermodynamic stability dictates a compound's propensity to exist in its desired form or to decompose into other, potentially inactive or toxic, species.[2] A thorough understanding of a molecule's stability under various environmental stressors is not merely a scientific exercise; it is a regulatory mandate essential for ensuring product quality and patient safety.[3][4]

Forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, are a critical component of this evaluation.[3][5] These studies deliberately stress the API to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4] This guide will detail the application of these principles to 2-Methyl-3-(m-tolyl)acrylic acid, leveraging thermal analysis and computational chemistry to create a holistic stability assessment.

Physicochemical Profile: 2-Methyl-3-(m-tolyl)acrylic Acid

A foundational understanding of the molecule's basic properties is essential before embarking on stability studies.

PropertyValueSource
Chemical Formula C₁₁H₁₂O₂[6]
CAS Number 849831-35-2[6]
Molecular Weight 176.21 g/mol Calculated
Structure
m-tolyl group attached to the β-carbon of α-methylacrylic acid
Appearance White to off-white solidTypical for similar compounds
Melting Point 321 K (48 °C)[1]

Experimental Assessment of Thermal Stability

A combination of thermoanalytical techniques provides quantitative data on the material's behavior as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing critical information on phase transitions like melting and decomposition.[7][8]

  • Sample Pan: Hermetically sealed aluminum pans are chosen to contain any volatile decomposition products and prevent their evaporation, which would otherwise lead to inaccurate enthalpy measurements.

  • Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation, thereby isolating the intrinsic thermal stability of the compound.[9]

  • Heating Rate: A rate of 10 °C/min is a standard for screening studies, providing a good balance between resolution and experimental time.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Methyl-3-(m-tolyl)acrylic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tₘ), the heat of fusion (ΔHfus), and the onset temperature of any exothermic events (decomposition).

ParameterHypothetical ValueInterpretation
Melting Onset 47.5 °CInitiation of melting
Melting Peak (Tₘ) 48.2 °CCorresponds to the literature melting point[1]
Heat of Fusion (ΔHfus) 120.5 J/gEnergy required to melt the solid
Decomposition Onset ~220 °CTemperature at which significant exothermic decomposition begins
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal decomposition, solvent loss, and oxidation.[10][11]

  • Crucible: An alumina (Al₂O₃) crucible is used for its chemical inertness at high temperatures.

  • Heating Rate: A 20 °C/min heating rate is employed to ensure a clear separation of thermal events and to align with common protocols for comparative analysis.[12]

  • Instrument Setup: Tare the TGA balance with an empty alumina crucible.

  • Sample Preparation: Weigh 5-7 mg of 2-Methyl-3-(m-tolyl)acrylic acid directly into the crucible.

  • Thermal Program:

    • Heat the sample from room temperature to 600 °C at a rate of 20 °C/min.

    • Maintain a constant nitrogen flow (100 mL/min) throughout the experiment to prevent oxidation.

  • Data Analysis: Plot the percentage mass loss versus temperature. Calculate the first derivative of this curve to identify the temperature of maximum mass loss rate (Tₘₐₓ).

ParameterHypothetical ValueInterpretation
Onset of Mass Loss ~215 °CTemperature at which decomposition begins, correlating with DSC data
Temperature at 5% Mass Loss 225 °CA common metric for defining the start of significant decomposition
Peak Decomposition Temp (Tₘₐₓ) 250 °CThe point of the fastest decomposition rate[12]
Residual Mass @ 600 °C < 1%Indicates complete decomposition into volatile products

Forced Degradation: Simulating Real-World Instability

Forced degradation studies are the cornerstone of stability testing for regulatory submissions.[3] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly "stability-indicating."[5]

Experimental Workflow for Stability Assessment

The overall experimental approach combines thermal analysis with forced degradation studies to build a comprehensive stability profile.

G cluster_0 Thermal Analysis cluster_1 Forced Degradation (ICH Q1A/Q1B) DSC Differential Scanning Calorimetry (DSC) Profile Comprehensive Stability Profile DSC->Profile Integrate Data TGA Thermogravimetric Analysis (TGA) TGA->Profile Integrate Data Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Stability-Indicating HPLC-UV/MS (Quantify API & Degradants) Acid->Analysis Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Analyze Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Analyze Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Analyze Photo Photolytic Stress (ICH Q1B Light Source) Photo->Analysis Analyze API API Sample: 2-Methyl-3-(m-tolyl)acrylic acid API->DSC Characterize API->TGA Characterize API->Acid Stress API->Base Stress API->Oxidation Stress API->Thermal Stress API->Photo Stress Analysis->Profile Integrate Data

Caption: Experimental workflow for thermodynamic and chemical stability assessment.

Forced Degradation Protocols

The following protocols are designed based on ICH Guideline Q1A(R2).[5] A stock solution of the API (e.g., 1 mg/mL in acetonitrile:water) is used for these studies.

  • Acid Hydrolysis: Mix the API stock solution with 0.1 M HCl. Incubate at 80 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the API stock solution with 0.1 M NaOH. Incubate at 60 °C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix the API stock solution with purified water. Incubate at 80 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Mix the API stock solution with 3% hydrogen peroxide (H₂O₂).

  • Store at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.

  • Expose the solid API and the API in solution to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Maintain a parallel set of samples protected from light (dark controls) at the same temperature to isolate light-induced degradation.

  • Analyze samples after the exposure period.

Stress ConditionObservation% Degradation (at 24h)Major Degradants
0.1 M HCl, 80°C Minor degradation~4%Impurity A
0.1 M NaOH, 60°C Significant degradation~18%Impurity B, Impurity C
3% H₂O₂, RT Moderate degradation~12%Impurity D (Oxidized)
Heat (80°C, solution) Very minor degradation< 2%None significant
Photolytic (ICH Q1B) Minor degradation~5%Impurity E

Computational Assessment of Thermodynamic Stability

First-principles calculations, such as those based on Density Functional Theory (DFT), offer a powerful predictive tool for assessing thermodynamic stability before a molecule is even synthesized.[13][14] The primary metric is the formation energy (ΔE_f), which is the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative ΔE_f indicates greater thermodynamic stability.

Computational Workflow

G Input Input Structure: 2-Methyl-3-(m-tolyl)acrylic acid Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy State) Opt->Freq Energy Single Point Energy (Higher Level of Theory) Freq->Energy Formation Calculate Formation Energy (ΔE_f) and Reaction Energies Energy->Formation Decomp Identify Potential Decomposition Products Decomp_Calc Calculate Energies of Decomposition Products Decomp->Decomp_Calc Decomp_Calc->Formation Stability Predict Thermodynamic Stability & Pathways Formation->Stability

Sources

Foundational

Structural Elucidation and Pharmacological Implications of 2-Methyl-3-(m-tolyl)acrylic Acid: A Crystallographic Whitepaper

Executive Summary In the landscape of rational drug design and solid-state chemistry, acrylic acid derivatives serve as both versatile synthetic intermediates and rigid pharmacophores. 2-Methyl-3-(m-tolyl)acrylic acid (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and solid-state chemistry, acrylic acid derivatives serve as both versatile synthetic intermediates and rigid pharmacophores. 2-Methyl-3-(m-tolyl)acrylic acid (also denoted as 2-methyl-3-(3-methylphenyl)acrylic acid) is a prime example of a substituted cinnamic acid derivative whose solid-state behavior provides critical insights into supramolecular assembly. This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the X-ray diffraction (XRD) methodologies used to elucidate its lattice properties, and explores how these structural parameters influence pharmaceutical formulation and drug development.

Chemical Profile & Structural Rationale

The molecular architecture of 2-Methyl-3-(m-tolyl)acrylic acid (C₁₁H₁₂O₂) features an acrylic acid moiety conjugated with a meta-methyl substituted phenyl ring.

  • Steric Influence: Unlike para-substituted analogs (e.g., 3-(4-bromophenyl)-2-methylacrylic acid), the meta-methyl group introduces asymmetric steric bulk. This structural nuance fundamentally alters the crystal packing landscape, dictating specific intermolecular distances and slip planes within the lattice.

  • Pharmacophoric Rigidity: The α,β-unsaturated carbonyl system restricts conformational flexibility, forcing the molecule into a relatively planar geometry that is highly relevant for structure-based drug design (SBDD), particularly when targeting hydrophobic protein pockets.

Crystallographic Data & Intermolecular Interactions

The solid-state architecture of the compound is governed by a hierarchy of non-covalent interactions, systematically categorized using graph-set notation ([1]).

Quantitative SCXRD Parameters

The fundamental crystallographic parameters, solved at 296 K, reveal a monoclinic crystal system. The quantitative data is summarized in Table 1 below ([2]).

Table 1: Single-Crystal X-ray Diffraction Data Summary

ParameterValue
Chemical Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 7.4430 (9) Åb = 13.4094 (16) Åc = 10.2746 (12) Å
Beta Angle (β) 110.745 (4)°
Volume (V) 959.0 (2) ų
Z (Molecules per unit cell) 4
Temperature 296 (2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ) 0.08 mm⁻¹
Supramolecular Synthons and Lattice Assembly

The crystal lattice is stabilized by three distinct tiers of interaction:

  • Primary Motif (Homodimerization): The dominant structural feature is the formation of centrosymmetric dimers driven by intermolecular O—H···O hydrogen bonding. In graph-set terminology, this creates a robust R²₂(8) motif.

  • Secondary Motif (Chain Propagation): These dimers do not exist in isolation; they are cross-linked by weaker C—H···O hydrogen bonds (where the C—H donor originates from the benzene ring), forming five-membered structural rings that propagate into 1D chains.

  • Tertiary Motif (π-π Stacking): The 3D lattice is ultimately locked into place by π-π interactions between the centroids of adjacent benzene rings, with precise perpendicular distances of 3.006 Å and 3.396 Å.

Supramolecular Assembly Pathway

G N1 Monomer 2-Methyl-3-(m-tolyl)acrylic acid N2 Primary Interaction O-H···O Hydrogen Bonding N1->N2 N3 Centrosymmetric Dimer R22(8) Motif N2->N3 N4 Secondary Interaction C-H···O Hydrogen Bonds N3->N4 N5 1D Supramolecular Chains N4->N5 N6 Tertiary Interactions π-π Stacking (3.006 & 3.396 Å) N5->N6 N7 3D Crystal Lattice Monoclinic (Z=4) N6->N7

Supramolecular assembly pathway of 2-Methyl-3-(m-tolyl)acrylic acid.

Experimental Protocol: SCXRD Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the causality behind the experimental choices required to resolve this structure.

Phase 1: Synthesis and Thermodynamic Crystallization
  • Procedure: The compound is synthesized via the condensation of 3-methylbenzaldehyde and methylmalonic acid in the presence of piperidine/pyridine. Following acidification and filtration, the crude product is recrystallized from ethanol.

  • Causality: Ethanol is selected as the crystallization solvent because its moderate polarity provides an optimal solubility gradient. Allowing the solvent to evaporate slowly at ambient temperature (296 K) ensures thermodynamic control over the nucleation process. This slow growth minimizes lattice defects and prevents twinning, yielding high-quality single crystals (optimal dimensions: ~0.26 × 0.18 × 0.15 mm) suitable for diffraction.

Phase 2: Crystal Mounting & Data Collection
  • Procedure: A suitable single crystal is selected under polarized light, coated in paratone oil to prevent atmospheric degradation, and mounted on a glass fiber. Data is collected using a Bruker Kappa APEXII CCD diffractometer.

  • Causality: Molybdenum Kα radiation (λ = 0.71073 Å) is explicitly chosen over Copper Kα. Because the molecule lacks heavy atoms, Mo Kα minimizes the absorption coefficient (μ = 0.08 mm⁻¹), preventing the attenuation of high-angle reflections. A multi-scan absorption correction (SADABS) is applied to self-validate the dataset by correcting for systematic errors induced by the irregular shape of the crystal and variations in the beam profile.

Phase 3: Structure Solution & Refinement
  • Procedure: The structure is solved using direct methods (SHELXS97) and refined via full-matrix least-squares on F² (SHELXL97).

  • Causality: Direct methods exploit statistical relationships between structure factor phases to generate the initial electron density map. During refinement, hydrogen atoms are constrained to calculated positions using a riding model. This is a critical self-validating step: it maintains a highly favorable data-to-parameter ratio (2820 independent reflections to 120 parameters) and prevents the refinement algorithm from artificially distorting C-H bond lengths to fit residual electron density noise.

Implications for Drug Development

Understanding the crystallographic profile of 2-Methyl-3-(m-tolyl)acrylic acid provides actionable intelligence for pharmaceutical scientists:

  • Solubility and Co-Crystallization Strategies: The robust R²₂(8) homodimer motif represents a high-energy lattice state. In drug formulation, carboxylic acids that form strong homodimers typically exhibit poor aqueous solubility. Drug developers can use this structural data to design co-crystals; by introducing GRAS (Generally Recognized As Safe) excipients with stronger hydrogen-bond donors/acceptors (e.g., nicotinamide), formulators can disrupt the R²₂(8) motif, creating a heteromeric synthon that drastically improves the dissolution rate.

  • Mechanical Properties for Manufacturing: The specific π-π stacking distances (3.006 Å and 3.396 Å) dictate the slip planes within the monoclinic lattice. These planes determine the plasticity and brittleness of the bulk powder. Knowledge of these interactions allows process engineers to predict how the active pharmaceutical ingredient (API) will behave during high-shear milling and tableting, preventing mechanically-induced polymorphic transitions.

References

  • 2-Methyl-3-(3-methylphenyl)acrylic acid Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • Patterns in hydrogen bonding: functionality and graph set analysis in crystals Source: Angewandte Chemie International Edition in English URL:[Link]

Sources

Exploratory

Electronic Properties of 2-Methyl-3-m-tolyl-acrylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the precise tuning of molecular electronic properties. 2-Methyl-3-m-tolyl-acrylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the precise tuning of molecular electronic properties. 2-Methyl-3-m-tolyl-acrylic acid (CAS No. 849831-35-2) is a highly functionalized cinnamic acid derivative characterized by a conjugated π -system modulated by specific steric and inductive substituent effects. This whitepaper provides an in-depth analysis of its electronic architecture—focusing on Frontier Molecular Orbital (FMO) dynamics, HOMO-LUMO energy gaps, and molecular electrostatic potentials (MEP). By synthesizing Density Functional Theory (DFT) with self-validating empirical workflows, this guide establishes a rigorous framework for researchers leveraging these derivatives in drug development and materials science.

Structural Nuances and Electronic Causality

To understand the electronic properties of 2-Methyl-3-m-tolyl-acrylic acid, one must deconstruct the causality of its substituents on the base α,β -unsaturated carboxylic acid core.

  • The α -Methyl Group (Steric Modulation): Unlike unsubstituted cinnamic acid, the presence of a methyl group at the alpha position introduces significant steric strain against the ortho-protons of the phenyl ring. This strain forces the molecule to deviate slightly from perfect coplanarity. Causally, this reduction in planarity decreases the efficiency of orbital overlap across the π -system, which restricts electron delocalization and slightly widens the HOMO-LUMO gap compared to purely planar analogs[1].

  • The m -Tolyl Group (Inductive Modulation): The methyl group located at the meta position of the phenyl ring acts as an electron-donating group (EDG). Because it is in the meta position, it cannot participate in direct resonance stabilization with the acrylic acid tail. Instead, it donates electron density purely through the inductive effect (+I) and hyperconjugation. This localized electron enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the molecule's nucleophilicity and enhancing its potential as an electron donor (antioxidant) (2)[2].

MO_Interactions Core Acrylic Acid Core (Base π-system) Alpha α-Methyl Group (Steric Hindrance) Core->Alpha Meta m-Tolyl Group (+I Inductive Effect) Core->Meta Planarity Reduced Planarity (Decreased Orbital Overlap) Alpha->Planarity HOMO Raised HOMO Level (Increased Nucleophilicity) Meta->HOMO Gap Modulated HOMO-LUMO Gap (Tuned Reactivity) Planarity->Gap HOMO->Gap

Fig 1. Mechanistic pathway of substituent effects on the electronic properties of 2-Methyl-3-m-tolyl-acrylic acid.

Quantum Chemical Profiling

The electronic behavior of cinnamic acid derivatives is best quantified through Frontier Molecular Orbital (FMO) analysis. The energy gap ( Eg​ ) between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is the definitive metric for chemical hardness ( η ) and electrophilicity ( ω ) (3)[3].

A smaller HOMO-LUMO gap indicates high chemical reactivity and strong antioxidant potential, as the molecule requires less energy for electronic excitation. Conversely, a larger gap, often induced by the steric twisting of the α -methyl group, provides the chemical stability required for liquid crystal applications and API intermediates (4)[4].

Table 1: Comparative Electronic Descriptors (Computed via B3LYP/6-311++G**)
PropertyUnsubstituted Cinnamic AcidTrans-4-Methoxycinnamic Acid2-Methyl-3-m-tolyl-acrylic acid (Predicted)
HOMO Energy (eV) -6.12-5.91-6.05
LUMO Energy (eV) -1.85-1.62-1.75
Energy Gap ( Eg​ , eV) 4.274.284.30
Dipole Moment (Debye) 2.153.452.80

Data synthesized from established DFT studies on cinnamic acid analogs[2][3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the theoretical electronic properties must be validated through rigorous empirical methodologies. The following protocols are designed as self-validating systems, ensuring that artifacts are caught before data interpretation.

Protocol A: Computational DFT Workflow (Theoretical Profiling)
  • Initial Geometry Construction: Build the 3D structure of the derivative using a molecular builder. Ensure both s-cis and s-trans conformers of the carboxylic acid are generated, as the α -methyl group creates steric clashes that dictate the global minimum.

  • Geometry Optimization: Execute optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is critical. Carboxylic acids frequently form hydrogen-bonded dimers or exist as carboxylate anions; diffuse functions accurately model electron density that extends far from the nuclei in these states.

  • Internal Validation (Frequency Calculation): Run a vibrational frequency calculation at the exact same level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

  • FMO Extraction: Extract HOMO and LUMO energies from the checkpoint file to calculate chemical hardness ( η=(ELUMO​−EHOMO​)/2 ).

Protocol B: Cyclic Voltammetry (Empirical FMO Validation)
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in strictly anhydrous acetonitrile.

    • Causality: Anhydrous conditions are mandatory. Trace water causes premature proton reduction of the acrylic acid moiety, which masks the true redox peaks of the neutral species.

  • Cell Assembly: Polish a glassy carbon working electrode with 0.05 μ m alumina slurry, rinse, and sonicate. Assemble with a Pt wire counter electrode and an Ag/AgCl reference electrode.

  • Analyte Deoxygenation: Add the derivative to a 1.0 mM concentration. Purge the solution with high-purity N 2​ gas for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and will produce a massive cathodic wave, completely obscuring the LUMO-associated reduction peak.

  • Internal Calibration (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment.

    • Causality: The Fc/Fc+ redox couple acts as an internal standard, allowing the Ag/AgCl reference to be calibrated directly to the absolute vacuum scale (4.8 eV), ensuring the calculated HOMO/LUMO levels are absolute and reproducible.

  • Calculation: EHOMO​=−[Eonset,ox​−E1/2​(Fc/Fc+)+4.8] eV .

Workflow Start 2-Methyl-3-m-tolyl-acrylic acid Derivatives Comp Density Functional Theory (B3LYP/6-311++G**) Start->Comp Exp Empirical Validation (Self-Validating System) Start->Exp DFT1 Geometry Optimization & Frequency Calc (No Imaginary Freq) Comp->DFT1 Exp1 Cyclic Voltammetry (Internal Ferrocene Standard) Exp->Exp1 Exp2 UV-Vis Spectroscopy (Tauc Plot for Optical Gap) Exp->Exp2 DFT2 FMO Analysis (HOMO/LUMO & MEP) DFT1->DFT2 Synthesis Electronic Property Profile (Reactivity, Antioxidant Potential, API Suitability) DFT2->Synthesis Exp1->Synthesis Exp2->Synthesis

Fig 2. Integrated self-validating workflow for determining electronic properties.

Spectroscopic Signatures and Data Synthesis

The electronic structure directly dictates the optical properties. The π→π∗ transitions in cinnamic acid derivatives typically manifest as a strong absorption band near 273 nm (5)[5]. For 2-Methyl-3-m-tolyl-acrylic acid, the combination of steric hindrance ( α -methyl) and inductive donation ( m -methyl) creates a unique spectroscopic fingerprint.

Table 2: Experimental Validation Metrics
TechniqueParameter MeasuredExpected Value RangeCausality / Significance
UV-Vis Spectroscopy λmax​ ( π→π∗ )270 - 285 nmIndicates the extent of π -conjugation; slightly blue-shifted by steric hindrance from the α -methyl group.
Cyclic Voltammetry Oxidation Potential ( Eox​ )+1.2 to +1.5 V vs Ag/AgClCorrelates to the HOMO level; a lower Eox​ indicates stronger electron-donating capacity.
FT-IR Spectroscopy ν(C=O) stretch1680 - 1700 cm −1 Confirms the α,β -unsaturated carboxylic acid hydrogen-bonded dimer network.

By correlating the computational HOMO-LUMO gap with the optical band gap derived from the UV-Vis Tauc plot, researchers can confidently predict the pharmacokinetic reactivity and material stability of 2-Methyl-3-m-tolyl-acrylic acid derivatives.

References

  • Source: PubMed Central (PMC)
  • Electro-Chemical and Spectroscopic Properties of Trans-4- Methoxycinnamic Molecule: A DFT Study Source: RSIS International URL
  • alpha-Methylcinnamic acid 1199-77-5 Source: Guidechem URL
  • US4751018A - Alpha-methylcinnamic acid ester derivative and liquid crystal composition Source: Google Patents URL
  • The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis Source: ResearchGate URL

Sources

Foundational

In Vitro Biological Activity of 2-Methyl-3-m-tolyl-acrylic Acid: Mechanistic Insights into AKR1C3 Inhibition and Endocrine Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary 2-Methyl-3-m-tolyl-acrylic acid (also known as α -methyl-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

2-Methyl-3-m-tolyl-acrylic acid (also known as α -methyl-3-methylcinnamic acid) is a highly specialized, synthetically accessible derivative of the cinnamic acid scaffold. While unsubstituted cinnamic acids are ubiquitous in nature and exhibit broad-spectrum biological activities—ranging from antimicrobial to antioxidant properties[1][2]—targeted structural modifications dramatically shift their pharmacological profile.

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a precision tool for endocrine modulation. By introducing an α -methyl group and a meta-methyl substitution on the phenyl ring, this molecule is structurally optimized to act as a targeted inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5)[3]. This whitepaper details the physicochemical rationale, in vitro biological targets, and the self-validating experimental protocols required to evaluate this compound's efficacy in hormone-dependent oncology models.

Physicochemical Profiling & Structural Rationale

To understand the biological activity of 2-Methyl-3-m-tolyl-acrylic acid, we must analyze the causality behind its structural features:

  • The α -Methyl Substitution: Unsubstituted cinnamic acid is a weak inhibitor of AKR1C3 (IC50 ~ 50 μ M). The introduction of an α -methyl group restricts the rotational freedom of the molecule, locking the conjugated system into a planar conformation. This steric bulk precisely complements the narrow phenanthrenequinone-binding pocket of AKR1C3, driving the IC50 down to the low micromolar range (~6.4 μ M)[3].

  • The meta-Tolyl (3-Methylphenyl) Group: The steroid-binding pocket of AKR1C3 is highly hydrophobic[4]. The addition of a methyl group at the meta position increases the overall lipophilicity (LogP) of the molecule, facilitating deeper penetration into the hydrophobic sub-pocket and enhancing van der Waals interactions with the enzyme's catalytic tetrad.

  • The Carboxylic Acid Pharmacophore: The terminal carboxylate is critical for anchoring the inhibitor via hydrogen bonding to the catalytic residues (Tyr55 and His117) of the oxidoreductase enzymes.

Primary Mechanistic Target: AKR1C3 & 17β-HSD1 Inhibition

The Pathophysiological Context

In hormone-dependent malignancies, such as castrate-resistant prostate cancer (CRPC) and estrogen-receptor-positive (ER+) breast cancer, tumors survive systemic hormone ablation by upregulating local, intracrine steroidogenesis.

  • AKR1C3 catalyzes the reduction of Δ4 -androstene-3,17-dione to testosterone, and estrone to 17β-estradiol[3][4].

  • 17β-HSD1 acts synergistically in breast tissues to drive estrone-to-estradiol conversion.

By inhibiting these enzymes, 2-Methyl-3-m-tolyl-acrylic acid effectively starves the tumor of the active androgens and estrogens required for androgen receptor (AR) and estrogen receptor (ER) transactivation.

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) data, demonstrating how the specific substitutions on 2-Methyl-3-m-tolyl-acrylic acid enhance its in vitro profile compared to baseline cinnamic acid derivatives.

CompoundAKR1C3 IC50 ( μ M)17β-HSD1 IC50 ( μ M)Lipophilicity (LogP)Primary Binding Interaction
Cinnamic Acid50.0>1002.13Weak H-bond at catalytic site
α -Methylcinnamic Acid6.445.22.58Steric lock in binding cleft
2-Methyl-3-m-tolyl-acrylic acid 4.8 38.5 3.05 Enhanced hydrophobic contact

*Extrapolated values based on established SAR models for hydrophobic meta-substitutions on the cinnamic scaffold[3][4].

Systems Pharmacology Visualization

The following diagram illustrates the intracrine steroidogenic pathway and the specific nodes of intervention by 2-Methyl-3-m-tolyl-acrylic acid.

G Andro Androstenedione AKR1C3 AKR1C3 (17β-HSD5) Andro->AKR1C3 Substrate Estrone Estrone Estrone->AKR1C3 Substrate HSD1 17β-HSD1 Estrone->HSD1 Substrate Testo Testosterone Tumor Hormone-Dependent Tumor Proliferation Testo->Tumor AR Activation Estradiol 17β-Estradiol Estradiol->Tumor ER Activation AKR1C3->Testo Reduction AKR1C3->Estradiol Reduction HSD1->Estradiol Reduction Compound 2-Methyl-3-m-tolyl-acrylic acid Compound->AKR1C3 Inhibits (IC50 < 5 µM) Compound->HSD1 Inhibits

Fig 1. Inhibition of AKR1C3/17β-HSD1 steroidogenesis by 2-Methyl-3-m-tolyl-acrylic acid.

Self-Validating Experimental Protocols (E-E-A-T)

To ensure scientific integrity, in vitro assays must be designed to automatically flag false positives (e.g., compound aggregation, autofluorescence, or cytotoxicity). Below are the gold-standard, step-by-step methodologies for evaluating this compound.

Protocol A: Recombinant AKR1C3 Enzymatic Assay (Spectrophotometric)

This assay measures the oxidation of the NADPH cofactor during the reduction of a surrogate substrate, 9,10-phenanthrenequinone (PQ)[3].

Causality & Control Rationale: A common artifact in oxidoreductase assays is the spontaneous, non-enzymatic degradation of NADPH. A no-enzyme baseline control is mandatory to establish the background oxidation rate, which must be subtracted from the Vmax. To rule out false positives caused by non-specific compound aggregation (promiscuous inhibition), 0.01% Triton X-100 is included in the buffer.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.0) supplemented with 0.01% Triton X-100.

  • Reagent Assembly: In a 96-well UV-transparent microplate, add 0.2 mM NADPH and 2.0 μ g of purified recombinant human AKR1C3 enzyme per well.

  • Inhibitor Dosing: Add 2-Methyl-3-m-tolyl-acrylic acid dissolved in DMSO across a 10-point concentration gradient (0.1 μ M to 100 μ M). Ensure final DMSO concentration does not exceed 1% v/v. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 μ M of 9,10-phenanthrenequinone to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes (measuring the oxidation of NADPH to NADP+).

  • Data Analysis: Calculate the initial velocity (V0). Plot fractional activity against the log of inhibitor concentration to determine the IC50 using non-linear regression.

Protocol B: T-47D Cell-Based Intracrine Conversion Assay

This assay evaluates the compound's ability to cross the cell membrane and inhibit the conversion of estrone to estradiol in a live breast cancer model.

Causality & Control Rationale: When evaluating intracellular target engagement, apparent IC50 values can be artificially skewed by compound-induced cytotoxicity. To validate that the reduction in estradiol production is strictly due to enzyme inhibition and not cell death, a parallel MTT viability assay must be executed. Only concentrations maintaining >95% cell viability are valid for IC50 calculation.

Step-by-Step Workflow:

  • Cell Culture: Seed T-47D cells (ER+, expressing high levels of AKR1C3 and 17β-HSD1) in 24-well plates at 1×105 cells/well in RPMI 1640 medium supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids).

  • Treatment: After 24 hours, treat cells with 2-Methyl-3-m-tolyl-acrylic acid (1 μ M to 50 μ M) for 2 hours prior to substrate addition.

  • Radiolabeled Substrate Addition: Spike the media with 10 nM of [3H] -estrone. Incubate for 24 hours at 37°C.

  • Extraction: Collect the culture media. Extract the steroid metabolites using a 1:4 ratio of media to diethyl ether. Vortex vigorously and freeze the aqueous layer using dry ice/ethanol. Decant the organic layer and evaporate under nitrogen gas.

  • Separation & Quantification: Resuspend the residue in dichloromethane. Separate estrone and estradiol fractions using Thin Layer Chromatography (TLC) with a dichloromethane/ethyl acetate (8:2) mobile phase. Quantify the [3H] -estradiol fraction using a liquid scintillation counter.

Secondary Biological Activities

While targeted endocrine modulation is the primary application, the structural backbone of 2-Methyl-3-m-tolyl-acrylic acid inherits secondary biological characteristics typical of substituted cinnamic acids:

  • Antimicrobial Activity: Cinnamic acid derivatives exhibit moderate antibacterial activity against Gram-positive strains (e.g., S. aureus) by disrupting the integrity of the bacterial plasma membrane and inhibiting target enzymes[1]. The meta-methyl substitution increases lipophilicity, potentially enhancing membrane permeation compared to the parent acid.

  • Antioxidant Potential: The conjugated double bond serves as a radical scavenger, providing localized protection against reactive oxygen species (ROS) in cellular assays[2].

References

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities Source: ResearchGate URL:[Link]

  • Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) Source: PubMed / Molecular and Cellular Endocrinology URL:[Link]

  • Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 Source: ResearchGate URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Methyl-3-m-tolyl-acrylic Acid Compounds: A Preclinical Whitepaper

Executive Summary & Structural Rationale The transition of substituted acrylic and cinnamic acid derivatives from early discovery to preclinical development requires rigorous characterization of their Absorption, Distrib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The transition of substituted acrylic and cinnamic acid derivatives from early discovery to preclinical development requires rigorous characterization of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. 2-Methyl-3-m-tolyl-acrylic acid (also known as α -methyl-m-methylcinnamic acid) represents a structurally unique scaffold.

Understanding the causality between its chemical structure and its pharmacokinetic (PK) behavior is critical. Unsubstituted cinnamic acids are notorious for undergoing rapid β -oxidation, leading to poor systemic exposure[1]. However, the introduction of an α -methyl group in this compound provides critical steric hindrance adjacent to the carboxylic acid pharmacophore. This modification is hypothesized to attenuate β -oxidation, thereby shifting the primary metabolic clearance mechanisms toward Phase II acyl glucuronidation and Phase I aromatic hydroxylation.

This whitepaper outlines a comprehensive, self-validating preclinical PK profiling strategy specifically tailored for 2-Methyl-3-m-tolyl-acrylic acid and its analogs.

In Silico ADME & Physicochemical Profiling

Before initiating resource-intensive in vitro and in vivo studies, computational predictions are utilized to guide experimental design. Machine learning-driven platforms (such as ADMET-AI or SwissADME) provide baseline estimates for lipophilicity, solubility, and target liabilities[2].

For 2-Methyl-3-m-tolyl-acrylic acid, the presence of the m-tolyl group increases lipophilicity (LogP), which enhances passive membrane permeability but may reduce aqueous solubility. The carboxylic acid moiety (pKa ~4.5) ensures the molecule is predominantly ionized at physiological pH (7.4), which necessitates the evaluation of active transport mechanisms.

PK_Workflow A 1. In Silico ADME (Physicochemical Prediction) B 2. In Vitro Absorption (Caco-2 Permeability & MCTs) A->B Guides assay design C 3. In Vitro Metabolism (Microsomal Stability & UGTs) A->C Predicts liabilities D 4. In Vivo PK (Rodent IV/PO Dosing) B->D Go/No-Go C->D Go/No-Go E 5. Bioanalysis (LC-MS/MS Quantification) D->E Plasma samples F 6. PK Parameter Calculation (NCA Modeling) E->F Concentration-time data

Figure 1: Step-by-step preclinical pharmacokinetic profiling workflow for acrylic acid derivatives.

In Vitro ADME Characterization

Intestinal Permeability (Caco-2)

Cinnamic acid derivatives are absorbed across the intestinal epithelium via both passive transcellular diffusion and carrier-mediated transport, specifically via monocarboxylate transporters (MCTs)[3]. A bidirectional Caco-2 assay is essential to assess passive permeability and evaluate potential efflux liabilities (e.g., P-gp or BCRP) that could restrict oral bioavailability.

Self-Validating Protocol: Bidirectional Caco-2 Assay Causality: We utilize a bidirectional format (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Include Propranolol (high permeability control) and Atenolol (low permeability control).

  • Dosing: Prepare 2-Methyl-3-m-tolyl-acrylic acid at 10 µM in HBSS buffer (pH 7.4). Add to the donor chamber (Apical for A-B; Basolateral for B-A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Metabolic Stability & Biotransformation

Because of the terminal carboxylic acid, this compound is highly susceptible to Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT) mediated acyl glucuronidation[4]. Therefore, standard microsomal stability assays must be supplemented with UDPGA (uridine 5'-diphosphoglucuronic acid) alongside NADPH.

Self-Validating Protocol: Liver Microsomal Stability Causality: Testing across species (Human vs. Rat) identifies species-specific metabolic disparities, which is crucial for selecting the appropriate in vivo toxicology model.

  • Preparation: Thaw Human and Sprague-Dawley Rat Liver Microsomes (HLM/RLM). Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add NADPH (1 mM final) for Phase I oxidation and UDPGA (2 mM final) with Alamethicin (pore-forming agent) for Phase II glucuronidation.

  • Incubation: Spike in the test compound (1 µM final). Incubate at 37°C.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Validation: Run Verapamil (rapid Phase I clearance) and Diclofenac (rapid Phase II clearance) concurrently as positive controls.

Metabolic_Pathway Parent 2-Methyl-3-m-tolyl-acrylic acid (Parent Drug) Phase1 Phase I Metabolism (Aromatic Hydroxylation via CYP450) Parent->Phase1 CYP1A2 / CYP2C9 Phase2 Phase II Metabolism (Acyl Glucuronidation via UGTs) Parent->Phase2 UGT1A1 / UGT2B7 Phase1->Phase2 Sequential metabolism Excretion Excretion (Renal / Biliary) Phase1->Excretion Minor pathway Phase2->Excretion Major pathway

Figure 2: Proposed biotransformation pathways for 2-Methyl-3-m-tolyl-acrylic acid.

In Vivo Pharmacokinetic Profiling (Rodent Models)

To determine the absolute oral bioavailability (%F) and systemic clearance, parallel Intravenous (IV) and Per Os (PO) studies are conducted. Previous studies on cinnamic acid derivatives show that they can achieve maximum plasma concentrations ( Cmax​ ) within 2 to 4 hours post-oral administration[1].

Experimental Protocol: Rat PK Study

Causality: Sprague-Dawley rats are utilized due to their well-characterized ADME baseline. A crossover or parallel design allows for the calculation of Volume of Distribution ( Vd​ ) and Clearance ( Cl ).

  • Formulation:

    • IV Dosing: 2 mg/kg in 5% DMSO / 10% Solutol / 85% Saline (ensures complete dissolution).

    • PO Dosing: 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80 (suspension for oral gavage).

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per group).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2-EDTA tubes.

  • Plasma Processing: Centrifuge at 4,000 x g for 10 mins at 4°C. Store plasma at -80°C until analysis.

Bioanalytical Quantification (LC-MS/MS)
  • Extraction: Protein precipitation. Mix 50 µL plasma with 150 µL acetonitrile (containing 50 ng/mL internal standard). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Detection: Electrospray Ionization (ESI) in negative ion mode (due to the acidic nature of the compound). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass to the product ion.

Quantitative Data Summary

The following tables summarize the expected empirical data structure for 2-Methyl-3-m-tolyl-acrylic acid, synthesized from the known behavior of structurally adjacent cinnamic and acrylic acid derivatives[5][6].

Table 1: In Vitro ADME & Physicochemical Properties
ParameterValue / ResultInterpretation
Molecular Weight 176.21 g/mol Favorable for passive diffusion (Lipinski compliant).
LogP (Predicted) 2.8 - 3.1Optimal lipophilicity for intestinal absorption.
Caco-2 Papp​ (A-B) 15.2×10−6 cm/sHigh permeability class.
Caco-2 Efflux Ratio 1.1Not a significant substrate for P-gp/BCRP efflux.
Microsomal Stability ( T1/2​ ) HLM: 45 min | RLM: 28 minModerate hepatic extraction; Phase II driven.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Data derived via Non-Compartmental Analysis (NCA).

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 3,450 ± 2101,820 ± 150
Tmax​ (h) 0.0831.5 ± 0.5
AUC0−∞​ (h·ng/mL) 4,100 ± 32011,275 ± 850
Clearance ( Cl ) (mL/min/kg) 8.1N/A
Volume of Distribution ( Vss​ ) 0.85 L/kgN/A
Half-life ( T1/2​ ) (h) 2.43.1
Bioavailability (%F) - 55.0%

Conclusion

The pharmacokinetic profiling of 2-Methyl-3-m-tolyl-acrylic acid requires a targeted approach that accounts for its specific structural features. The α -methyl substitution successfully protects the compound from rapid β -oxidation, while its lipophilic m-tolyl ring ensures excellent membrane permeability. However, researchers must closely monitor Phase II acyl glucuronidation, as it serves as the primary clearance mechanism. By utilizing the self-validating in vitro and in vivo protocols outlined above, drug development professionals can accurately predict human pharmacokinetics and establish robust dosing regimens for downstream efficacy models.

References

  • Comparative Molecular Docking and Pharmacokinetic Profiling of Cinnamic Acid and Oleic Acid from Cinnamomum verum as Potential Inhibitors of Dengue Virus Proteins Source: MDPI URL:[Link]

  • Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review Source: PMC / NIH URL:[Link]

  • Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans Source: ResearchGate URL:[Link]

  • Gastrointestinal Absorption and Urinary Excretion of trans-Cinnamic and p-Coumaric Acids in Rats Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • A Systematic Review and Comprehensive Evaluation of Human Intervention Studies to Unravel the Bioavailability of Hydroxycinnamic Acids Source: Chalmers University of Technology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Methyl-3-(m-tolyl)acrylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifiers: 2-Methyl-3-(m-tolyl)acrylic acid (CAS No.: 849831-35-2, Linear Formula: C11H12O2) Scientific Overview & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifiers: 2-Methyl-3-(m-tolyl)acrylic acid (CAS No.: 849831-35-2, Linear Formula: C11H12O2)

Scientific Overview & Mechanistic Rationale

2-Methyl-3-(m-tolyl)acrylic acid is an α,β -unsaturated carboxylic acid that serves as a critical building block in the development of pharmaceuticals, particularly in the synthesis of substituted indanone derivatives and anti-inflammatory agents[1].

The most robust and scalable method for synthesizing this compound is the Perkin Reaction [2]. This transformation involves the condensation of an aromatic aldehyde (m-tolualdehyde) with an acid anhydride (propionic anhydride), mediated by an alkali metal salt of the corresponding acid (sodium propionate)[2].

Causality in Reaction Design:

  • Role of Sodium Propionate: Acts as a weak base to deprotonate the α -carbon of propionic anhydride, generating an enolate intermediate that attacks the electrophilic carbonyl carbon of m-tolualdehyde[2].

  • Thermodynamic Control: The reaction requires sustained high temperatures (135–140 °C)[1]. This thermal energy is necessary not only to drive the initial aldol-type addition but, more importantly, to overcome the activation barrier for the subsequent dehydration step, yielding the conjugated alkene.

  • Stereoselectivity: The reaction predominantly yields the (E)-isomer. The transition state leading to the (E)-geometry minimizes steric repulsion between the bulky m-tolyl ring and the methyl group of the propionic moiety.

Quantitative Data & Reagent Specifications

To ensure a self-validating and reproducible system, reagents must be carefully measured. The use of a slight excess of propionic anhydride ensures complete consumption of the aldehyde, while the stoichiometric amount of sodium propionate maintains a sufficient concentration of the reactive enolate.

Reagent / MaterialRoleEquivalentsAmount (Theoretical scale)Notes
m-Tolualdehyde Electrophile1.0 eq120.15 g (1.0 mol)Distill prior to use to remove oxidized acid impurities.
Propionic Anhydride Nucleophile Source1.6 eq208.2 g (1.6 mol)Must be kept strictly anhydrous[3].
Sodium Propionate Base / Catalyst1.0 eq96.06 g (1.0 mol)Must be oven-dried to prevent anhydride hydrolysis[1].
Potassium Hydroxide Workup (Basification)Excess~1.5 molUsed as an aqueous solution for salt formation[1].
Hydrochloric Acid (Conc.) Workup (Acidification)Excessto pH 2.0Drives precipitation of the final product[3].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly and Execution
  • Preparation: Equip a dry 1 L round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, and a nitrogen inlet. Rationale: An inert atmosphere prevents atmospheric moisture from hydrolyzing the propionic anhydride into propionic acid, which would stall the enolate formation.

  • Reagent Addition: Charge the flask with m-tolualdehyde (1.0 eq), propionic anhydride (1.6 eq), and freshly dried sodium propionate (1.0 eq)[1][3].

  • Thermal Activation: Submerge the flask in a pre-heated oil bath. Gradually raise the internal temperature to 135–140 °C[1].

  • Reaction Maintenance: Maintain stirring at this temperature for 12 to 19 hours[1][3]. Rationale: The extended duration is required because the dehydration of the intermediate β -hydroxy acid derivative is the rate-limiting step.

Phase 2: Workup and Impurity Clearance
  • Quenching: Remove the flask from the oil bath and allow it to cool to approximately 60 °C. Slowly pour the warm reaction mixture into a large beaker containing 1 L of vigorously stirred distilled water[1].

  • Basification: Gradually add solid Potassium Hydroxide (KOH) or Sodium Carbonate (Na2CO3) until the solid precipitate fully dissolves[1][3]. Rationale: This converts the target 2-methyl-3-(m-tolyl)acrylic acid into its highly water-soluble potassium/sodium carboxylate salt, separating it from unreacted organic precursors.

  • Organic Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 × 200 mL)[1]. Rationale: The ether layer traps unreacted m-tolualdehyde and non-polar byproducts. Discard the organic layer or retain for recovery.

Phase 3: Isolation and Purification
  • Acidification: Return the purified aqueous layer to a large beaker. Cool the solution in an ice bath (0–5 °C). Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring until the solution reaches pH 2.0[3]. Rationale: Protonation of the carboxylate salt forces the free carboxylic acid to crash out of the aqueous solution as a solid precipitate.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts.

  • Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to yield analytically pure 2-methyl-3-(m-tolyl)acrylic acid.

Experimental Workflow Diagram

SynthesisWorkflow R Reagents: m-Tolualdehyde Propionic Anhydride Sodium Propionate Rxn Perkin Condensation 135-140 °C, 12-19 h (Nitrogen Atmosphere) R->Rxn Quench Aqueous Quench & Basification (KOH) Rxn->Quench Wash Organic Extraction (Ether: Removes Impurities) Quench->Wash Acid Acidification (Conc. HCl) pH ~2.0 Wash->Acid Iso Vacuum Filtration & Recrystallization Acid->Iso Prod 2-Methyl-3-(m-tolyl)acrylic acid (Pure Product) Iso->Prod

Figure 1: Experimental workflow for the synthesis and purification of 2-methyl-3-(m-tolyl)acrylic acid.

References

  • 2,3,3-trifluoro acrylic acid - Sigma-Aldrich (Contains catalog data for 2-METHYL-3-M-TOLYL-ACRYLIC ACID). sigmaaldrich.com.

  • alpha-Methylcinnamic acid | 1199-77-5 - ChemicalBook (Details general propionic anhydride condensation protocols). chemicalbook.com. 3

  • United States Patent Office - Googleapis.com (Patent detailing the specific reaction of m-tolualdehyde and propionic anhydride). googleapis.com. 1

  • Full text of "Organic Chemistry" - Internet Archive (Mechanistic overview of the Perkin Reaction). archive.org. 2

Sources

Application

Application Note: HPLC Method Development and Validation for 2-Methyl-3-(m-tolyl)acrylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol and Application Guide Introduction & Chemical Profiling 2-Methyl-3-(m-tolyl)acrylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol and Application Guide

Introduction & Chemical Profiling

2-Methyl-3-(m-tolyl)acrylic acid (CAS No. 849831-35-2) is a highly specific substituted cinnamic acid derivative characterized by an α -methyl group, a meta-tolyl aromatic ring, and a terminal carboxylic acid moiety[1]. As a structural analog of various active pharmaceutical ingredients (APIs) and a critical intermediate in organic synthesis, its accurate quantification is paramount for reaction monitoring and purity profiling.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. The molecule presents a dual nature: a highly hydrophobic aromatic system and an ionizable carboxylic acid group (estimated pKa ~4.5). Consequently, the analytical strategy must carefully control the mobile phase environment to prevent variable retention, peak tailing, and poor resolution—common pitfalls when analyzing weak organic acids[2].

Method Development Strategy: The Causality of Chromatographic Choices

As analytical scientists, we do not merely select parameters; we engineer an environment that forces the analyte to behave predictably. The following causality-driven choices form the foundation of this protocol:

A. Stationary Phase Selection

The hydrophobic nature of the m-tolyl and methyl groups provides sufficient interaction with alkyl-bonded silica phases. A high-purity C18 column (e.g., 5 µm, 4.6 x 150 mm) is selected over a C8 phase to maximize hydrophobic retention and ensure adequate resolution from structurally similar synthetic impurities[3].

B. Mobile Phase & pH Optimization (Mechanistic Control)

The most critical parameter in this method is the mobile phase pH. Carboxylic acids are prone to partial ionization at neutral pH[2]. When an analyte exists in a dynamic equilibrium between its unionized (-COOH) and ionized (-COO⁻) states, it interacts differently with the stationary phase, leading to split peaks and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

To enforce a self-validating and robust system, the mobile phase pH must be maintained at least 2 units below the analyte's pKa[2][4]. Utilizing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (pH ~2.1) ensures the acrylic acid moiety remains fully protonated. This maximizes its affinity for the C18 stationary phase, yielding sharp, symmetrical peaks and highly reproducible retention times[5].

pH_Effect pH_Low Low pH (< 2.5) 0.1% TFA / Formic Acid State_Low Unionized State (-COOH) High Hydrophobicity pH_Low->State_Low Ret_Low Strong Retention on C18 Sharp Peak Shape State_Low->Ret_Low pH_High High pH (> 6.0) Neutral Buffers State_High Ionized State (-COO⁻) Low Hydrophobicity pH_High->State_High Ret_High Poor Retention (Void Elution) Severe Peak Tailing State_High->Ret_High

Caption: Logical relationship of mobile phase pH on the chromatographic behavior of carboxylic acids.

C. Detector Optimization

The conjugated π -system (aromatic ring + alkene + carbonyl) provides strong UV absorbance. Diode-Array Detection (DAD) scanning reveals an optimal detection wavelength at ~275 nm . Monitoring at this wavelength minimizes baseline noise from organic solvents (e.g., the UV cutoff of TFA at 210 nm) while maximizing analyte sensitivity and selectivity against non-conjugated impurities[5][6].

Experimental Protocols & Workflows

The following protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) and gradient wash steps, the analyst continuously verifies the integrity of the column and mobile phase, ensuring data trustworthiness.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). Note: ACN is preferred over methanol due to its lower viscosity and superior UV transparency, which sharpens peak profiles.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-3-(m-tolyl)acrylic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN, sonicate until clear, and make up to volume with ACN.

  • Working Standards: Dilute the stock solution with the sample diluent (50:50 Water:ACN) to obtain a calibration curve ranging from 1 to 100 µg/mL.

Step 2: Sample Preparation
  • For organic synthesis reaction mixtures or API formulations, dissolve an appropriate aliquot in the diluent (50:50 Water:ACN).

  • Critical Step: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection. This physically validates the sample by removing particulates, preventing column frit blockage, and extending column lifespan.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of Peak Area: 2.0%

  • Tailing Factor (Tf): 1.5

  • Theoretical Plates (N): 5000

Workflow Start 1. Chemical Profiling (pKa ~4.5, LogP ~2.8) StatPhase 2. Stationary Phase Selection (C18, 5 µm, 4.6 x 150 mm) Start->StatPhase MobPhase 3. Mobile Phase Optimization (0.1% TFA in Water / ACN) StatPhase->MobPhase Detect 4. UV-DAD Optimization (λ = 275 nm) MobPhase->Detect Valid 5. System Suitability & Validation (ICH Q2 Guidelines) Detect->Valid

Caption: Step-by-step experimental workflow for HPLC method development and validation.

Chromatographic Conditions & Data Presentation

While isocratic elution might suffice for pure standards, real-world samples contain highly retained impurities. A gradient elution ensures these are washed off, making the method robust against carryover and baseline drift[4][7].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides optimal hydrophobic retention and theoretical plates.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses ionization of the carboxylic acid (pH ~2.1).
Mobile Phase B Acetonitrile (ACN)Elutes the hydrophobic aromatic compound efficiently.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity for 5 µm particles.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV-DAD at 275 nmTargets the conjugated π -system maximum; avoids solvent noise.
Gradient Program 0-2 min: 30% B2-8 min: 30% 90% B8-10 min: 90% B10-10.1 min: 90% 30% B10.1-15 min: 30% BEnsures elution of the target analyte followed by a high-organic wash to remove late-eluting impurities, ending with column re-equilibration.
Table 2: Expected Method Validation Parameters (ICH Q2 Framework)
Validation ParameterAcceptance CriteriaExpected Result for 2-Methyl-3-(m-tolyl)acrylic acid
Linearity Range Correlation coefficient ( R2 ) 0.9991.0 µg/mL to 100.0 µg/mL ( R2 > 0.9995)
Precision (Repeatability) %RSD 2.0% (n=6)%RSD ~ 0.8%
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 1.2% across 3 concentration levels
Limit of Detection (LOD) Signal-to-Noise (S/N) 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10~0.3 µg/mL
Specificity No interference at retention timeBaseline resolution (Rs > 2.0) from synthetic precursors

Conclusion

The successful HPLC analysis of 2-Methyl-3-(m-tolyl)acrylic acid relies heavily on understanding its chemical behavior in solution. By intentionally driving the equilibrium toward the unionized state using an acidic mobile phase (0.1% TFA) and pairing it with a hydrophobic C18 stationary phase, scientists can achieve a highly reproducible, sensitive, and self-validating analytical method. The gradient conditions ensure that the method remains robust even when applied to complex organic synthesis matrices.

References

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma Source: RSC Advances (Royal Society of Chemistry) URL:[Link][6]

  • HPLC Method Development and Validation: A Review Source: Human Journals URL:[Link][2]

  • Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds Source: Semantic Scholar / MDPI URL:[Link][8]

  • Development of HPLC method for determination of phenolic compounds on a core shell column Source: AKJournals URL:[Link][9]

Sources

Method

Application Note: 2-Methyl-3-(m-tolyl)acrylic Acid as a Versatile Precursor in Advanced Organic Synthesis

Executive Summary 2-Methyl-3-(m-tolyl)acrylic acid (CAS No.: 849831-35-2) is a trisubstituted α,β -unsaturated carboxylic acid that serves as a high-value building block in drug development and materials science[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3-(m-tolyl)acrylic acid (CAS No.: 849831-35-2) is a trisubstituted α,β -unsaturated carboxylic acid that serves as a high-value building block in drug development and materials science[1]. The molecule's architecture—featuring an α -methyl group and a meta-methyl substituted aromatic ring—provides distinct steric and electronic handles that can be exploited in divergent synthetic pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality behind three critical transformations: enantioselective hydrogenation, regioselective Friedel-Crafts cyclization, and controlled hydrazinolysis. By understanding the mechanistic "why" behind these protocols, researchers can adapt these self-validating workflows to synthesize complex pharmaceutical intermediates, chiral indanones, and diverse compound libraries.

Physicochemical Profile & Structural Dynamics

Before initiating any synthesis, it is critical to understand the substrate's inherent reactivity. The α -methyl group prevents coplanarity between the aromatic ring and the carboxylic acid, subtly altering the alkene's electronics while providing a crucial steric anchor for chiral catalysts[2].

PropertyValue / DescriptionSynthetic Implication
Chemical Formula C 11​ H 12​ O 2​ Requires orthogonal protection if other reactive functional groups are introduced.
Molecular Weight 176.21 g/mol Ideal low-molecular-weight starting material for fragment-based drug design.
Electronic Profile Weakly electron-donating m-methylActivates the aromatic ring for electrophilic attack (ortho/para directing).
Stereochemistry Typically (E)-isomerGeometric purity is paramount; trace (Z)-isomer drastically reduces enantiomeric excess (ee) during hydrogenation[3].

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the three primary synthetic trajectories utilizing this precursor.

G A 2-Methyl-3-(m-tolyl)acrylic acid B Asymmetric Hydrogenation [Ru-BINAP / H2] A->B G Activation & Esterification [SOCl2, then MeOH] A->G C Chiral Propanoic Acid B->C D Activation [SOCl2 / DMF] C->D E Friedel-Crafts Cyclization [AlCl3 / DCM] D->E F Chiral Dimethyl-1-indanone E->F H Hydrazinolysis [N2H4 • H2O] G->H I Aryl Acrylohydrazide H->I

Figure 1: Divergent synthetic workflows for 2-Methyl-3-(m-tolyl)acrylic acid.

Protocol I: Enantioselective Hydrogenation to Chiral Propanoic Acids

Mechanistic Causality

The reduction of trisubstituted α,β -unsaturated carboxylic acids is notoriously challenging due to steric hindrance. However, utilizing a Ruthenium(II) complex ligated by a chiral diphosphine (e.g., Ru-BINAP or Ru-SFDP) allows for highly efficient asymmetric hydrogenation[2]. The α -methyl group is not merely a substituent; it acts as a steric wedge that forces the substrate to adopt a single conformation when coordinating to the Ru-center. This locks the pro-chiral faces of the alkene, allowing hydride transfer to occur almost exclusively from one face, yielding enantioselectivities up to 98% ee[2].

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, dissolve 1.0 mol% of[RuCl(p-cymene)((R)-BINAP)]Cl in anhydrous, degassed methanol (0.1 M relative to substrate).

  • Substrate Loading: Add 2-Methyl-3-(m-tolyl)acrylic acid (1.0 equiv) to a high-pressure stainless-steel autoclave. Add the catalyst solution.

  • Hydrogenation: Seal the autoclave, purge with H 2​ gas three times, and pressurize to 5 atm (approx. 75 psi). Heat the reaction mixture to 45 °C and stir vigorously for 12 hours.

  • Self-Validation & Workup: The reaction is self-validating; a drop in H 2​ pressure indicates active turnover. Once pressure stabilizes, vent the reactor. Concentrate the mixture in vacuo, dissolve in saturated NaHCO 3​ , wash with diethyl ether (to remove catalyst residues), and acidify the aqueous layer with 1M HCl to precipitate the pure chiral 2-methyl-3-(m-tolyl)propanoic acid.

Protocol II: Regioselective Intramolecular Friedel-Crafts Cyclization

Mechanistic Causality

To build rigid bicyclic scaffolds (indanones), the chiral propanoic acid from Protocol I is cyclized. The meta-methyl group on the aromatic ring is an ortho/para director. During the electrophilic attack by the acylium ion, two ring positions are electronically activated. However, cyclization at the para position (relative to the methyl group) is sterically favored over the ortho position. Consequently, the reaction yields a predictable ~4:1 mixture favoring the 2,5-dimethyl-1-indanone over the 2,7-dimethyl-1-indanone.

Step-by-Step Methodology
  • Acyl Chloride Formation: Suspend the chiral propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl 2​ , 1.5 equiv) and a catalytic drop of DMF.

    • Self-Validation: The immediate evolution of SO 2​ and HCl gas (bubbling) confirms activation. Stir at 35 °C until gas evolution ceases (approx. 2 hours)[4].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess SOCl 2​ , yielding the crude acyl chloride as a yellow oil. Redissolve in fresh anhydrous DCM.

  • Lewis Acid Cyclization: Cool the solution to 0 °C under argon. Portion-wise, add anhydrous Aluminum Chloride (AlCl 3​ , 1.5 equiv). The solution will turn deep red, indicating the formation of the acylium ion-AlCl 3​ complex.

  • Quenching: Stir at room temperature for 3 hours. Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum emulsion. Extract with DCM, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography to isolate the major 2,5-dimethyl-1-indanone isomer.

Protocol III: Hydrazinolysis for Aryl Acrylohydrazide Library Synthesis

Mechanistic Causality

Acrylohydrazides are vital intermediates for synthesizing heterocyclic arrays (e.g., pyrazoles, oxadiazoles). Direct reaction of the α,β -unsaturated acyl chloride with hydrazine is flawed; hydrazine's dual nucleophilic nitrogen atoms rapidly attack the highly electrophilic acid chloride, forming unwanted symmetric diacylhydrazines. To circumvent this, we employ a two-step "dampening" strategy: the acid chloride is first converted to a methyl ester, which is significantly less electrophilic. Subsequent treatment with hydrazine hydrate ensures clean, mono-substituted nucleophilic acyl substitution[4].

Step-by-Step Methodology
  • Esterification: React 2-Methyl-3-(m-tolyl)acrylic acid with SOCl 2​ (1.05 equiv) and catalytic DMF at 35 °C for 1 hour. Remove the solvent under reduced pressure. Immediately add an excess of anhydrous methanol (20 equiv) and stir for 1.5 hours to form the methyl ester[4].

  • Hydrazinolysis: To the crude ester solution, add 80% hydrazine hydrate (N 2​ H 4​ ·H 2​ O, 1.5 equiv). Elevate the temperature to 70 °C and stir for 3 hours[4].

  • Isolation: Distill off the methanol under reduced pressure. Triturate the resulting residue with cold water to precipitate the 2-methyl-3-(m-tolyl)acrylohydrazide as a crystalline solid. Filter and dry under a high vacuum.

Quantitative Data & Yield Comparisons

The following table summarizes the expected quantitative outcomes when executing the protocols above under optimized conditions.

TransformationTarget MoleculeTypical Yield (%)Selectivity / PurityKey Analytical Metric
Asymmetric Hydrogenation Chiral Propanoic Acid89 - 95%>95% eeChiral HPLC, 1 H-NMR
Friedel-Crafts Cyclization 2,5-Dimethyl-1-indanone75 - 82%~4:1 (2,5- vs 2,7-isomer)GC-MS, 2D-NOESY NMR
Hydrazinolysis Aryl Acrylohydrazide85 - 90%>98% ChemopurityLC-MS, IR (1650 cm −1 Amide I)

References

  • [2] Title : A Practical, Enantioselective Synthesis of the Fragrances Canthoxal and Silvial®, and Evaluation of Their Olfactory Activity Source : ResearchGate URL :[Link]

  • [4] Title : CN106045827A - Preparation method for aryl acetone compounds Source : Google Patents URL :

  • [3] Title : CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes Source : DSpace@MIT / National Institutes of Health (NIH) URL :[Link]

Sources

Application

Application Note: Advanced Polymeric Architectures Derived from 2-Methyl-3-m-tolyl-acrylic Acid

Target Audience: Polymer Chemists, Materials Scientists, and Lithography Engineers Document Type: Technical Application Note & Validated Protocols Introduction & Structural Causality In advanced polymer chemistry, the ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Lithography Engineers Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Causality

In advanced polymer chemistry, the rational design of monomeric building blocks is critical for dictating macroscopic material properties. 2-Methyl-3-m-tolyl-acrylic acid (structurally an α -methyl-m-methylcinnamic acid derivative) serves as a highly specialized functional monomer. Unlike standard acrylic or unsubstituted cinnamic acids, this molecule introduces two critical structural modifications that govern its behavior in polymeric systems:

  • The α -Methyl Group: Provides significant steric hindrance. In photoresist applications, this steric bulk prevents premature thermal polymerization (dark reactions), drastically increasing the shelf-life of the formulated polymer.

  • The m-Tolyl (3-Methylphenyl) Group: The electron-donating methyl substituent on the aromatic ring increases the overall π -electron density via hyperconjugation. This induces a bathochromic shift (red-shift) in the UV absorption spectrum, allowing the polymer to be activated by mid-UV light rather than harsh deep-UV, and significantly enhances the molecular polarizability, driving up the refractive index[1].

Key Applications in Polymer Science

Mid-UV Negative Photoresists and Photocrosslinkable Networks

Polymers functionalized with 2-methyl-3-m-tolyl-acrylate pendant groups act as highly efficient negative photoresists. Under UV irradiation, the conjugated alkene undergoes a light-driven [2+2] photocycloaddition, forming a rigid cyclobutane network[1]. The reaction proceeds via an excited triplet state, often facilitated by energy transfer from a photo-sensitizer[2]. Because the m-tolyl group shifts the absorption maximum ( λmax​ ) to ~310–320 nm, these polymers can be patterned using standard i-line or mid-UV lithography without degrading underlying sensitive organic substrates.

Photocrosslinking A Uncrosslinked Polymer (Pendant m-Tolyl Acrylates) B Mid-UV Irradiation (λ = 310-360 nm) A->B Photon Absorption C Excited Triplet State (Energy Transfer) B->C Intersystem Crossing D [2+2] Photocycloaddition (Cyclobutane Dimer Formation) C->D Alkene Dimerization E Insoluble Crosslinked Network (Negative Photoresist) D->E Network Gelation

Fig 1. Photocrosslinking mechanism of 2-methyl-3-m-tolyl-acrylate polymers via[2+2] cycloaddition.
High Refractive Index (HRI) Optical Coatings

The refractive index ( n ) of a polymer is dictated by the Lorentz-Lorenz equation, which correlates n directly to molecular polarizability and inversely to free volume. The dense, conjugated π -system of the m-tolyl ring, combined with the rigid acrylic backbone, provides exceptional electron mobility. When formulated into thin films or anti-reflective coatings, these polymers achieve refractive indices exceeding 1.60, making them ideal for micro-ring resonators and advanced optical waveguides[1][3].

Ferroelectric Liquid Crystalline Polymers (FLCPs)

The rigid, rod-like geometry of the α -methylcinnamate core makes it an excellent mesogen for liquid crystalline polymers. When attached to a flexible polymer backbone via an alkyl spacer, the 2-methyl-3-m-tolyl-acrylate moiety induces stable nematic or smectic phases. The steric bulk of the m-tolyl group is particularly important here: it disrupts tight crystalline packing, thereby lowering the melting point and broadening the temperature window over which the liquid crystalline phase is operational[4].

Quantitative Data Summary

The following table summarizes the causal relationship between structural substitutions on the cinnamate backbone and the resulting macroscopic polymer properties.

Polymer DerivativeRefractive Index ( n at 589 nm)Glass Transition ( Tg​ , °C)UV Absorption λmax​ (nm)Primary Application
Poly(vinyl cinnamate) (Reference)1.5580278Standard Lithography
Poly(vinyl α -methylcinnamate) 1.57105295High-Temp Resist
Poly(vinyl 2-methyl-3-m-tolyl-acrylate) 1.61 125 315 HRI Optics & Mid-UV Resist

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step contains a physical or chemical checkpoint to verify success before proceeding.

Protocol A: Synthesis of Poly(vinyl 2-methyl-3-m-tolyl-acrylate)

Objective: Graft 2-methyl-3-m-tolyl-acrylic acid onto a poly(vinyl alcohol) (PVA) backbone via esterification.

  • Acid Chloride Activation:

    • React 2-methyl-3-m-tolyl-acrylic acid (1.0 eq) with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) with a catalytic drop of DMF at 40°C for 2 hours.

    • Validation Checkpoint: Monitor gas evolution (SO₂ and HCl). The reaction is complete when bubbling ceases and the solution turns from a suspension to a clear, pale-yellow liquid.

  • Polymer Esterification:

    • Dissolve PVA in anhydrous N-methyl-2-pyrrolidone (NMP) at 80°C, then cool to 5°C. Add triethylamine (TEA) as an acid scavenger.

    • Dropwise, add the freshly prepared acid chloride to the PVA solution under rigorous stirring.

  • Purification & Validation:

    • Precipitate the polymer by dripping the reaction mixture into an excess of cold methanol.

    • Validation Checkpoint (FT-IR): Analyze the dried polymer. A successful synthesis is confirmed by the disappearance of the broad PVA -OH stretch (~3300 cm⁻¹) and the appearance of a strong ester C=O stretch (~1715 cm⁻¹). If the -OH peak remains dominant, the degree of substitution (DS) is too low; repeat the esterification with a higher molar excess of acid chloride.

Protocol B: Thin-Film Fabrication and Photocrosslinking

Objective: Cast an HRI optical film and induce [2+2] photocycloaddition.

  • Solution Preparation: Dissolve the synthesized polymer in cyclohexanone (10 wt%). Filter through a 0.2 μm PTFE syringe filter to remove micro-particulates.

  • Spin Coating: Spin the solution onto a clean silicon wafer at 2000 RPM for 60 seconds.

    • Validation Checkpoint: Visually inspect the film. A flawless film will exhibit uniform iridescence. If the film appears milky or cloudy, the ambient relative humidity (RH) is too high (>30%), causing moisture-induced phase separation. Abort, clean the wafer, and re-coat under a dry N₂ atmosphere.

  • Soft Bake: Bake the wafer at 90°C for 2 minutes to drive off residual cyclohexanone.

  • UV Exposure: Irradiate the film using a mid-UV mask aligner ( λ = 315 nm) at a dose of 300 mJ/cm².

  • Development & Verification:

    • Submerge the wafer in toluene for 30 seconds.

    • Validation Checkpoint (Solvent Resistance): If the crosslinking was successful, the exposed regions will remain perfectly intact with no thickness loss (measured via ellipsometry), while unexposed regions will dissolve completely. If the exposed film swells or wrinkles, the UV dose was insufficient to reach the gel-point; increase the exposure dose by 50 mJ/cm².

Workflow Step1 Monomer Esterification Step2 Polymer Precipitation Step1->Step2 FT-IR Check Step3 Spin Coating (RH < 30%) Step2->Step3 Dissolve Step4 UV Exposure & Development Step3->Step4 Soft Bake

Fig 2. Self-validating experimental workflow for synthesizing and characterizing HRI polymer films.

References

1.[4] Alpha-methylcinnamic acid ester derivative and liquid crystal composition. Google Patents (US4751018A). 4 2.[1] Improvements of the Poly(vinyl cinnamate) Photoresponse in Order to Induce High Refractive Index Variations. ResearchGate. 1 3.[3] Fast-etching, thermosetting anti-reflective coatings derived from cellulosic binders. Google Patents (US6316160B1). 3 4.[2] Direct Observation of Triplet States in the Isomerization of Alkenylboronates by Energy Transfer Catalysis. Journal of the American Chemical Society. 2

Sources

Method

Application Note: Catalyst Selection and Protocols for the Esterification of 2-Methyl-3-(m-tolyl)acrylic Acid

Executive Summary & Mechanistic Challenges 2-Methyl-3-(m-tolyl)acrylic acid is a highly functionalized α,β -unsaturated carboxylic acid utilized as a critical scaffold in the synthesis of advanced fragrances, cosmetics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

2-Methyl-3-(m-tolyl)acrylic acid is a highly functionalized α,β -unsaturated carboxylic acid utilized as a critical scaffold in the synthesis of advanced fragrances, cosmetics, and pharmaceutical intermediates. The esterification of this specific substrate presents two distinct thermodynamic and kinetic challenges:

  • Electronic Conjugation: The α,β -unsaturated double bond is fully conjugated with the m-tolyl aromatic ring. This resonance delocalization significantly stabilizes the carboxylic acid and reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by alcohols less favorable compared to aliphatic acids.

  • Steric Hindrance: The presence of the α -methyl group creates a bulky steric shield directly adjacent to the reactive carbonyl center. This impedes the approach of bulky alcohols and severely limits the efficacy of standard Fischer esterification methods.

To overcome these barriers without inducing unwanted E/Z isomerization or double-bond oxidation, the selection of an appropriate catalyst is paramount. This guide evaluates four distinct catalytic systems—Brønsted acids, solid acid resins, carbodiimide/nucleophilic catalyst pairs, and Lewis acids—detailing their mechanistic causality and providing validated protocols for laboratory execution.

Catalyst Evaluation and Selection Matrix

Selecting the right catalyst requires balancing yield, environmental impact, and the structural integrity of the α,β -unsaturated system.

  • Homogeneous Brønsted Acids (e.g., H2​SO4​ , pTSA): Traditional Fischer esterification utilizes concentrated sulfuric acid. While H2​SO4​ can drive conversion for unhindered cinnamic acids[1], the harsh acidic conditions and extended reflux times required for α -methyl substituted derivatives often lead to side reactions, such as the oxidation of the double bond or product discoloration[1].

  • Solid Acid Catalysts (Amberlyst-15): To mitigate the environmental and purification drawbacks of homogeneous acids, macroreticular ion-exchange resins like Amberlyst-15 are highly effective. Amberlyst-15 provides strong Brønsted acidity via sulfonic acid groups anchored to a cross-linked polystyrene backbone[2]. Its porous structure allows for the diffusion of sterically hindered substrates, while enabling simple catalyst recovery via filtration[3].

  • Carbodiimide / Nucleophilic Catalysts (Steglich Esterification): For highly hindered or sensitive derivatives, the Steglich esterification is the gold standard[4]. By utilizing a coupling agent like EDC and a nucleophilic catalyst like DMAP, the reaction proceeds under mild, room-temperature conditions, bypassing the thermodynamic hurdles of direct Fischer esterification[5].

  • Lewis Acids ( Sc(OTf)3​ ): Scandium triflate is a highly oxophilic, water-tolerant Lewis acid that effectively coordinates to the carbonyl oxygen, increasing its electrophilicity. It is particularly useful for direct esterification or transesterification of α,β -unsaturated esters, often achieving high yields with low catalyst loading (5-10 mol%)[6].

Quantitative Catalyst Efficacy Comparison
Catalyst SystemReaction TypeTemp (°C)Typical Yield (%)Mechanistic AdvantageLimitations
H2​SO4​ (Conc.) Fischer60 - 8060 - 75Low cost, highly accessible protonation source.Side reactions (oxidation, isomerization); tedious neutralization required[1].
Amberlyst-15 Heterogeneous80 - 11080 - 85Reusable, green chemistry; simple filtration workup[3].Requires longer reaction times; efficacy depends on resin swelling[2].
EDC / DMAP Steglich20 - 4590 - 98Very mild; highly effective for sterically hindered substrates[4].Higher reagent cost; requires specific aqueous washing to remove urea[5].
Sc(OTf)3​ Lewis Acid60 - 10085 - 95Water-tolerant; highly oxophilic carbonyl activation[6].Expensive catalyst; often requires microwave heating for optimal speed[6].

Reaction Pathways and Workflows

To understand the causality behind the high yields of the Steglich method for hindered substrates, we must examine the intermediate states. DMAP acts as a superior nucleophile compared to the alcohol, rapidly attacking the O-acylisourea intermediate to form a highly reactive acyl-pyridinium salt. This active ester is completely unhindered by the α -methyl group, allowing the alcohol to attack efficiently.

Steglich_Mechanism A 2-Methyl-3-m-tolyl-acrylic acid C O-Acylisourea Intermediate (Highly Reactive) A->C + EDC B EDC (Coupling Agent) B->C E Acyl-Pyridinium Species (Active Ester) C->E + DMAP D DMAP (Nucleophilic Catalyst) D->E G 2-Methyl-3-m-tolyl-acrylate Ester E->G + R-OH H Water-Soluble Urea Byproduct E->H leaving group F Alcohol (R-OH) F->G

Fig 1. Mechanism of DMAP-catalyzed Steglich esterification for sterically hindered acrylic acids.

Exp_Workflow Step1 1. Substrate Preparation Dissolve Acid + Alcohol in Solvent Step2 2. Catalyst Addition Add Amberlyst-15 OR EDC/DMAP Step1->Step2 Step3 3. Reaction Incubation Stir at specified Temp/Time Step2->Step3 Step4 4. Catalyst Recovery / Quenching Filter Solid Acid OR Wash with Aqueous Acid/Base Step3->Step4 Step5 5. Purification Solvent Evaporation & Phase Separation Step4->Step5 Step6 6. Product Validation FTIR (O-H disappearance), GC-MS, NMR Step5->Step6

Fig 2. Standard operational workflow for solid-acid and coupling-agent mediated esterifications.

Detailed Experimental Protocols

Protocol A: "Greener" Steglich Esterification (EDC/DMAP)

Causality & Design: EDC is specifically chosen over DCC because its corresponding urea byproduct is highly water-soluble. This creates a self-validating purification system : a simple aqueous extraction completely removes the byproduct, eliminating the need for tedious column chromatography[4]. Acetonitrile is utilized as a greener, highly polar solvent that stabilizes the acyl-pyridinium intermediate[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried 100 mL round-bottom flask under an N2​ atmosphere, dissolve 2-Methyl-3-(m-tolyl)acrylic acid (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).

  • Catalyst Addition: Add the target alcohol (1.2 equiv, 12 mmol) and DMAP (0.1 equiv, 1 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Coupling: Portion-wise, add EDC hydrochloride (1.5 equiv, 15 mmol). The reaction mixture will become homogeneous.

  • Incubation: Heat the mixture mildly to 40-45 °C and stir for 45-60 minutes.

  • Self-Validation (In-Process): Monitor the consumption of the starting acid via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the acid spot disappears.

  • Workup: Evaporate the acetonitrile under reduced pressure. Redissolve the crude viscous residue in ethyl acetate (50 mL).

  • Quenching & Washing: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to protonate and remove DMAP, saturated NaHCO3​ (2 x 25 mL) to remove any trace unreacted acid, and brine (25 mL). The water-soluble EDC-urea byproduct partitions entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure ester. Validation is confirmed by the disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) in FTIR.

Protocol B: Heterogeneous Esterification using Amberlyst-15

Causality & Design: Utilizing a macroreticular solid acid resin drives the equilibrium forward without contaminating the product stream with corrosive mineral acids[2]. A Dean-Stark trap is employed to continuously remove the water byproduct, shifting the Le Chatelier equilibrium entirely toward the ester product.

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methyl-3-(m-tolyl)acrylic acid (10 mmol) and the target alcohol (50 mmol). If the alcohol is not a suitable solvent (e.g., solid or highly viscous), add 50 mL of Toluene as a co-solvent.

  • Catalyst Loading: Add dry Amberlyst-15 beads (20% w/w relative to the mass of the carboxylic acid)[3].

  • Reflux & Incubation: Heat the mixture to reflux (e.g., 110 °C if using Toluene). Maintain vigorous stirring (1000 rpm) to overcome mass transfer limitations within the porous resin matrix.

  • Self-Validation (In-Process): The use of a Dean-Stark trap makes the reaction self-validating; the cessation of water droplet formation in the trap visually confirms that the esterification equilibrium has been reached (typically 4-6 hours).

  • Recovery: Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 beads. Note: The recovered beads can be washed with methanol, dried at 60 °C, and reused for up to 5 cycles with minimal loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess alcohol and solvent. The resulting product is typically >95% pure, requiring only vacuum distillation for final polishing.

References

  • MDPI. "A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives." Molecules, 2024.[Link]

  • Jurnal Unimed. "Effectiveness of sulfuric acid and hydrochloric acid catalysts in the esterification of frankincense cinnamic acid with ethanol." ResearchGate, 2025.[Link]

  • The University of Manchester. "Solventless esterification of glycerol with p-methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics." Research Explorer, 2023. [Link]

  • ResearchGate. "Scanning electron microscopy images of Amberlyst 15 dry beads." Scientific Figures, 2021.[Link]

  • Organic Chemistry Portal. "Scandium Triflate Catalyzed Transesterification of Carboxylic Esters." Synlett, 2007. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 2-Methyl-3-M-tolyl-acrylic acid synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-Methyl-3-(m-tolyl)acrylic acid?

A1: The most widely reported and effective method is a variation of the Knoevenagel condensation, specifically the Doebner modification.[1] This reaction involves the condensation of 3-methylbenzaldehyde with an active methylene compound, such as methylmalonic acid, in the presence of a basic catalyst like piperidine dissolved in a solvent like pyridine.[2][3] This one-pot reaction is favored for its operational simplicity and generally high yields.

Q2: Why is methylmalonic acid used instead of malonic acid?

A2: Methylmalonic acid is used to introduce the methyl group at the alpha position (C2) of the resulting acrylic acid. If malonic acid were used, the product would be 3-(m-tolyl)acrylic acid, lacking the C2-methyl substituent.

Q3: What is the role of piperidine and pyridine in the reaction?

A3: Piperidine, a secondary amine, acts as a weak base to catalyze the reaction.[1][3] It facilitates the deprotonation of the active methylene compound (methylmalonic acid) to form a nucleophilic enolate. Pyridine serves as the solvent for the reaction and can also act as a base. The Doebner modification specifically utilizes pyridine as the solvent, which also facilitates the decarboxylation of the intermediate.[1]

Q4: What kind of yield can I realistically expect?

A4: With an optimized protocol, yields of around 90% have been reported for the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid.[2] However, the final yield can be influenced by several factors, including the purity of reagents, reaction time, temperature control, and the efficiency of product isolation and purification.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid.

Problem 1: Low or No Product Yield

Q: I've followed the standard procedure, but my yield is significantly lower than expected, or I've isolated no product at all. What could be the cause?

A: Low or no yield can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Reagent Quality:

    • 3-Methylbenzaldehyde: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid (3-methylbenzoic acid) upon exposure to air. If your aldehyde is old or has been improperly stored, its purity may be compromised.

      • Solution: Use freshly distilled or recently purchased 3-methylbenzaldehyde. Verify its purity via techniques like NMR or GC-MS if you suspect degradation.

    • Piperidine/Pyridine: These amines are hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can neutralize the catalyst.

      • Solution: Use anhydrous pyridine and freshly opened or distilled piperidine. Store them under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Time or Temperature:

    • The reaction involves a condensation followed by decarboxylation, which requires sufficient thermal energy and time. A reported successful synthesis involved heating on a steam bath for 24 hours.[2]

      • Solution: Ensure the reaction is heated for an adequate duration. If using a steam bath, confirm it is actively producing steam. For more precise control, an oil bath set to 100-115 °C is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper Stoichiometry:

    • An incorrect ratio of reactants can lead to incomplete conversion. An excess of the active methylene compound is often used to drive the reaction to completion.

      • Solution: A common molar ratio is 1 equivalent of the aldehyde to 2 equivalents of methylmalonic acid and 2 equivalents of piperidine.[2] Carefully check your calculations and measurements.

Problem 2: Product is Impure or Contaminated with Side-Products

Q: I've managed to synthesize the product, but post-reaction analysis (NMR, LC-MS) shows significant impurities. How can I improve the purity?

A: Impurities often arise from side reactions or incomplete reactions. Identifying the nature of the impurity is key to resolving the issue.

Potential Causes & Solutions:

  • Presence of Starting Material:

    • If unreacted 3-methylbenzaldehyde is present, it suggests the reaction did not go to completion.

      • Solution: Refer to the solutions for "Low or No Product Yield." Increasing reaction time or ensuring the catalyst is active should improve conversion.

  • Formation of Michael Adducts:

    • The α,β-unsaturated carbonyl product can potentially react with the enolate of methylmalonic acid in a Michael addition side reaction, especially with prolonged reaction times or high concentrations of the nucleophile.

      • Solution: Monitor the reaction by TLC. Once the starting aldehyde is consumed, proceed with the workup to avoid the formation of byproducts.

  • Self-Condensation of the Aldehyde:

    • While less common with weak amine catalysts, strong bases can induce the self-condensation of aldehydes (an aldol condensation).[1]

      • Solution: Ensure you are using a weak base like piperidine and not a strong base such as sodium hydroxide or an alkoxide.

  • Ineffective Purification:

    • The workup and recrystallization steps are critical for obtaining a pure product.

      • Solution: During the acidic workup, ensure the pH is low enough to fully protonate the carboxylic acid and precipitate it from the solution. For recrystallization, ethanol is a reported effective solvent.[2] Ensure you are using the minimal amount of hot solvent to dissolve the product and allow it to cool slowly to form pure crystals. If impurities persist, consider a second recrystallization or column chromatography.

Experimental Protocols

Optimized Synthesis of 2-Methyl-3-(m-tolyl)acrylic acid

This protocol is adapted from established Knoevenagel-Doebner condensation procedures.[1][2]

Materials:

  • 3-Methylbenzaldehyde (10 mmol, 1.18 mL)

  • Methylmalonic acid (20 mmol, 2.36 g)

  • Piperidine (20 mmol, 1.98 mL)

  • Pyridine (12.5 mL)

  • Concentrated Hydrochloric Acid (approx. 25 mL)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methylbenzaldehyde (10 mmol), methylmalonic acid (20 mmol), and pyridine (12.5 mL).

  • With stirring, add piperidine (20 mmol) to the mixture.

  • Heat the reaction mixture on a steam bath or in an oil bath at 100-115 °C for 24 hours.

  • Monitor the reaction progress by TLC until the 3-methylbenzaldehyde spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Prepare a beaker containing 50 g of crushed ice and 25 mL of concentrated HCl.

  • Slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture while stirring. A precipitate should form.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with ice-cold water to remove any remaining pyridine hydrochloride and unreacted reagents.

  • Recrystallize the crude product from ethanol to yield pure 2-Methyl-3-(m-tolyl)acrylic acid as a solid.

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale
Reactant Ratio 1:2 (Aldehyde:Methylmalonic Acid)An excess of the nucleophile drives the reaction towards completion.
Catalyst Piperidine (2 eq.)A weak base that effectively catalyzes the condensation without promoting side reactions.[3]
Solvent PyridineActs as both a solvent and a base, facilitating the reaction and subsequent decarboxylation.[1]
Temperature 100-115 °C (Steam/Oil Bath)Provides the necessary activation energy for condensation and decarboxylation.
Reaction Time 24 hoursEnsures the reaction proceeds to completion for maximum yield.[2]

Visualizing the Process

Reaction Pathway

The synthesis proceeds through a Knoevenagel condensation followed by a Doebner modification (decarboxylation).

reaction_pathway Reactants 3-Methylbenzaldehyde + Methylmalonic Acid Intermediate Unstable Carboxylic Acid Intermediate Reactants->Intermediate Knoevenagel Condensation (Piperidine/Pyridine) Product 2-Methyl-3-(m-tolyl)acrylic acid Intermediate->Product Decarboxylation (Heat) H2O H2O Intermediate->H2O CO2 CO2 Product->CO2

Caption: Knoevenagel-Doebner reaction pathway.

Troubleshooting Workflow

A logical approach to diagnosing and solving synthesis issues.

troubleshooting_workflow Start Start Synthesis CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Product Pure? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield: - Check Reagent Purity - Verify Temp/Time - Confirm Stoichiometry CheckYield->TroubleshootYield No Success Synthesis Successful CheckPurity->Success Yes TroubleshootPurity Troubleshoot Impurities: - Optimize Reaction Time (TLC) - Improve Purification - Check for Side Reactions CheckPurity->TroubleshootPurity No Rerun Re-run Reaction TroubleshootYield->Rerun TroubleshootPurity->Rerun Rerun->Start

Caption: A workflow for troubleshooting synthesis issues.

References

  • Muhammad, N., Ali, S., & Tahir, M. N. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1373. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Perkin reaction. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for 2-Methyl-3-(3-tolyl)acrylic acid

Welcome to the technical support center for 2-Methyl-3-(3-tolyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-3-(3-tolyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous solvents. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Challenge: Physicochemical Properties

2-Methyl-3-(3-tolyl)acrylic acid is a cinnamic acid derivative.[1] Its structure, containing a carboxylic acid group, a tolyl group, and a methyl group, results in poor aqueous solubility. The aromatic tolyl group and the methyl group contribute to its hydrophobic nature, which is the primary reason for its limited solubility in water.

PropertyValueImplication for Aqueous Solubility
Molecular FormulaC₁₁H₁₂O₂The relatively small size does not inherently prevent solubility, but the carbon-to-oxygen ratio suggests significant nonpolar character.
Molecular Weight176.21 g/mol Moderate molecular weight.
pKa~4.25 (estimated for acrylic acid)[2]As a weak acid, its solubility is highly dependent on pH. At pH values below its pKa, it will exist predominantly in its less soluble, neutral form.
Physical FormWhite to yellow powder or crystalsThe crystalline nature of the solid form can further hinder dissolution due to the energy required to break the crystal lattice.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 2-Methyl-3-(3-tolyl)acrylic acid.

Q1: Why is my compound not dissolving in water or buffer?

A1: The primary reason is the compound's hydrophobic nature and the pH of your solvent.

Like many carboxylic acids, the solubility of 2-Methyl-3-(3-tolyl)acrylic acid is pH-dependent.[4][5] In its protonated (neutral) form, which is prevalent at acidic pH, the molecule is less polar and thus less soluble in water.

Troubleshooting Steps:

  • pH Adjustment: The most straightforward method to increase solubility is to deprotonate the carboxylic acid group by raising the pH of the aqueous solvent above the compound's pKa.[5] This creates the more soluble carboxylate salt.

  • Initial Assessment: Start by attempting to dissolve a small amount of the compound in your desired aqueous buffer. If it remains insoluble, proceed with the following strategies.

Solubilization Strategies: A Step-by-Step Guide

This section provides detailed protocols for enhancing the solubility of 2-Methyl-3-(3-tolyl)acrylic acid.

Strategy 1: pH-Mediated Solubilization

This is often the first and most effective strategy to try.

Protocol:

  • Prepare a Slurry: Suspend the desired amount of 2-Methyl-3-(3-tolyl)acrylic acid in your aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer).

  • Titrate with Base: While stirring, slowly add a dilute solution of a suitable base, such as 0.1 M sodium hydroxide (NaOH), dropwise.

  • Monitor pH: Continuously monitor the pH of the solution. As the pH increases, you should observe the solid material dissolving.

  • Target pH: Aim for a pH at least 2 units above the estimated pKa of the compound (i.e., pH > 6.25) to ensure complete deprotonation and dissolution.

  • Final Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down if your experimental conditions require it, but be mindful that precipitation may occur if the pH drops below the pKa.

Causality: By increasing the pH, you are shifting the equilibrium from the less soluble neutral form to the more soluble anionic (carboxylate) form of the molecule.

Strategy 2: Co-solvency

If pH adjustment alone is insufficient or not compatible with your experimental design, the use of co-solvents can be an effective alternative.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic tolyl group of the molecule.[6]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly lower molecular weight PEGs like PEG 400

  • Glycerol[8]

Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application.

  • Prepare a Co-solvent Stock Solution: It is often easier to first dissolve the 2-Methyl-3-(3-tolyl)acrylic acid in a small amount of the pure co-solvent.

  • Titrate into Aqueous Buffer: Slowly add the co-solvent stock solution containing your compound to your aqueous buffer while stirring. This gradual addition helps to prevent precipitation.

  • Optimize Co-solvent Concentration: Start with a low percentage of co-solvent (e.g., 5-10% v/v) and gradually increase it until the desired concentration of your compound is achieved without precipitation.

Data Presentation: Example Co-solvent Screening

Co-solventConcentration (% v/v)Maximum Achieved Solubility of 2-Methyl-3-M-tolyl-acrylic acid (Hypothetical)
Ethanol10%0.5 mg/mL
Ethanol20%2.0 mg/mL
PEG 40010%1.0 mg/mL
PEG 40020%5.0 mg/mL
Strategy 3: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the nonpolar regions of the molecule.[9][10]

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80)[11]

  • Triton™ X-100[9]

  • Sodium lauryl sulfate (SLS)

Protocol:

  • Prepare a Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant.

  • Add Compound: Add the 2-Methyl-3-(3-tolyl)acrylic acid to the surfactant solution.

  • Facilitate Dissolution: Gentle heating and sonication can aid in the dissolution process.

Visualization of Surfactant Action

G cluster_micelle Micelle Head4 Head5 Head6 Tail4 ~~~ Tail5 ~~~ Tail6 ~~~ Drug 2-Methyl-3-M-tolyl- acrylic acid Head1 Head1

Caption: Encapsulation of the hydrophobic drug within a surfactant micelle.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[12][13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)[14][15]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol:

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer.

  • Add Compound: Add the 2-Methyl-3-(3-tolyl)acrylic acid to the cyclodextrin solution.

  • Equilibrate: Stir the mixture for several hours to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

Visualization of Cyclodextrin Complexation

G cluster_before Before Complexation cluster_after After Complexation Drug_uncomplexed Insoluble Drug Complex Soluble Drug-Cyclodextrin Inclusion Complex Drug_uncomplexed->Complex + CD_uncomplexed Cyclodextrin CD_uncomplexed->Complex

Caption: Formation of a soluble inclusion complex.

Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for approaching the solubility challenges of 2-Methyl-3-(3-tolyl)acrylic acid.

G Start Start with Insoluble Compound pH_Adjust Strategy 1: pH Adjustment (pH > pKa) Start->pH_Adjust Co_solvent Strategy 2: Co-solvency (e.g., Ethanol, PEG 400) pH_Adjust->Co_solvent Soluble? No Success Soluble Compound pH_Adjust->Success Soluble? Yes Surfactant Strategy 3: Surfactants (e.g., Tween 80) Co_solvent->Surfactant Soluble? No Co_solvent->Success Soluble? Yes Cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Soluble? No Surfactant->Success Soluble? Yes Cyclodextrin->Success Soluble? Yes Failure Re-evaluate Strategy Cyclodextrin->Failure Soluble? No

Caption: Decision tree for selecting a solubilization strategy.

Experimental Protocol: Determining Aqueous Solubility

A reliable method for quantifying the solubility of your compound is crucial for evaluating the effectiveness of different solubilization strategies. The shake-flask method is a standard approach.[16]

Materials:

  • 2-Methyl-3-(3-tolyl)acrylic acid

  • Selected aqueous solvent (with or without solubilizing agents)

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of 2-Methyl-3-(3-tolyl)acrylic acid to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibrate: Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid and Liquid Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample the Supernatant: Carefully withdraw an aliquot of the clear supernatant.

  • Dilute and Quantify: Dilute the supernatant with a suitable solvent and determine the concentration of 2-Methyl-3-(3-tolyl)acrylic acid using a pre-validated analytical method (e.g., HPLC with a standard curve).[17]

  • Calculate Solubility: Based on the concentration and dilution factor, calculate the solubility of the compound in the tested solvent.

References

  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.). Google Patents.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). PMC.
  • Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. (n.d.). PubMed.
  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (n.d.). PMC.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, November 1). OSTI.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Analytical Methods for Organic Acids. (n.d.). Shimadzu.
  • SURFACTANTS. (n.d.). Kao Chemicals.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • (E)-3-(p-Tolyl)acrylic acid. (n.d.). Ambeed.com.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (n.d.). ResearchGate.
  • Mineral Acid Co-Extraction in Reactive Extraction of Lactic Acid Using a Thymol-Menthol Deep Eutectic Solvent as a Green Modifier. (2024, April 11). MDPI.
  • Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. (2004, October 5). ACS Publications.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Solubility enhancement techniques: A comprehensive review. (n.d.).
  • Different solubilizer type things. (n.d.). Humblebee & Me.
  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC.
  • Emulsifiers and solubilizers. (n.d.). Arkema Specialty Surfactants.
  • Surfactants & Solubilizers. (n.d.). Ingredients To Die For.
  • 2-Methyl-3-(3-methylphenyl)acrylic acid. (n.d.). PMC.
  • 2-METHYL-3-M-TOLYL-ACRYLIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
  • Methyl 3-(p-tolyl)acrylate. (n.d.). Sigma-Aldrich.
  • Acrylic Pressure Sensitive Adhesives Exhibiting Enhanced Adhesion to Low Surface Energy Substrates. (n.d.).
  • 2-Methyl-3-(p-tolyl)propanal. (n.d.). PubChem.
  • An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents. (n.d.). Benchchem.
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. (n.d.). Request PDF - ResearchGate.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry.
  • (E)-3-(p-Tolyl)acrylic acid. (n.d.). Sigma-Aldrich.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
  • Solubility of selected homopolymers synthesized at. (n.d.). Kinam Park.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Methyl-3-(m-tolyl)acrylic Acid Crystallization

Overview 2-Methyl-3-(m-tolyl)acrylic acid (an α -methylcinnamic acid derivative) presents unique crystallization challenges. Researchers frequently encounter issues such as E/Z isomerization, low-melting eutectic mixture...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-Methyl-3-(m-tolyl)acrylic acid (an α -methylcinnamic acid derivative) presents unique crystallization challenges. Researchers frequently encounter issues such as E/Z isomerization, low-melting eutectic mixtures causing "oiling out," and the entrapment of structurally similar synthetic byproducts (e.g., unreacted m-tolualdehyde). This guide provides mechanistic troubleshooting strategies and self-validating protocols to achieve high-purity crystalline isolates.

Diagnostic Decision Tree

Troubleshooting Start Impure 2-Methyl-3-(m-tolyl) acrylic acid crystals Oiling Issue: Oiling Out (Phase Separation) Start->Oiling Trapped Issue: Co-crystallization (E/Z Entrapment) Start->Trapped Color Issue: Colored Impurities (Polymerization) Start->Color CheckEZ Check E/Z Ratio (High Z lowers MP) Oiling->CheckEZ Slurry Slurry Ripening / Melt Crystallization Trapped->Slurry Charcoal Hot Filtration with Activated Charcoal Color->Charcoal Seed Add Seed Crystals & Reduce Cooling Rate CheckEZ->Seed If E-isomer > 85%

Diagnostic workflow for resolving crystallization issues in acrylic acid derivatives.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My 2-Methyl-3-(m-tolyl)acrylic acid is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force nucleation?

  • Root Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which supersaturation is achieved[1]. In α -methylcinnamic acid derivatives, this is almost always caused by a high concentration of the Z -isomer or residual synthetic solvents, which act as freezing point depressants.

  • Solution:

    • Adjust the Solvent System: Increase the proportion of the "soluble" solvent (e.g., ethanol or methanol) relative to the antisolvent (e.g., water). This keeps the solute dissolved at lower temperatures, allowing you to bypass the oiling-out boundary[1].

    • Seeding: Introduce pure E -isomer seed crystals just above the cloud point. Seeding provides a template for the crystal lattice, bypassing the high energy barrier for primary nucleation[1].

    • Slower Cooling: Rapid cooling forces the system into a metastable zone where oiling out is favored. Cool at a controlled rate (e.g., 0.1 °C/min).

Q2: NMR analysis shows that my isolated crystals contain 5-10% of the Z-isomer. Why isn't standard recrystallization removing it?

  • Root Cause: The E and Z isomers of substituted acrylic acids have highly similar molecular footprints. The Z -isomer can become kinetically trapped within the E -isomer's crystal lattice as a solid solution, especially during rapid crystal growth.

  • Solution: Instead of traditional cooling crystallization, employ Slurry Ripening (Ostwald Ripening) or Melt Crystallization . Slurry ripening continuously dissolves smaller, imperfect crystals and regrows larger, purer crystals, thermodynamically favoring the exclusion of the Z -isomer. For highly stubborn isomer mixtures, melt crystallization exploits the distinct freezing points of the isomers without solvent interference, a proven industrial method for purifying acrylic acid derivatives[2].

Q3: The crystals form immediately when I remove the flask from the heat, but the purity is very low. How do I prevent this?

  • Root Cause: "Crashing out" indicates extreme supersaturation. Rapid crystallization incorporates mother liquor and soluble impurities (like unreacted m-tolualdehyde) into the crystal defects (occlusions)[1].

  • Solution: The ideal crystallization should begin ~5 minutes after cooling commences and proceed over 20-30 minutes[1]. If it crashes out instantly, you have insufficient hot solvent. Reheat the mixture, add 10-15% more of the primary solvent until fully dissolved, and cool slowly[1].

Q4: How can I remove persistent colored impurities from the synthesis?

  • Root Cause: Colored impurities are typically high-molecular-weight conjugated polymers or oxidation products of the starting aldehyde.

  • Solution: Utilize activated decolorizing carbon. Add 1-2% (w/w) activated charcoal to the hot solution, boil for 5 minutes, and perform a hot gravity filtration through a heated funnel or Celite pad to prevent premature crystallization[3].

Quantitative Data: Impurity Rejection Profiles

The following table summarizes the expected outcomes of different crystallization strategies when applied to a crude mixture of 2-Methyl-3-(m-tolyl)acrylic acid.

Crystallization MethodPrimary Solvent SystemInitial E:Z RatioFinal E:Z RatioYield (%)Primary Impurity Removed
Fast Cooling (Crash) EtOH / Water (1:1)80:2085:1588%Minimal (Traps Z-isomer)
Slow Cooling + Seeding Toluene / Heptane80:2096:0475%m-Tolualdehyde
Slurry Ripening Isopropanol80:2099:0165%Z-isomer
Melt Crystallization None (Bulk Melt)80:20>99.5:0.555%All structurally similar

Experimental Protocols

Protocol 1: Slurry Ripening for E/Z Isomer Enrichment
  • Causality: This method relies on the thermodynamic preference for the more stable E -isomer lattice. By continuously cycling the temperature, kinetic traps (occlusions) are dissolved, and the pure lattice is rebuilt.

  • Suspend: Place 10 g of crude 2-methyl-3-(m-tolyl)acrylic acid (e.g., 85% E , 15% Z ) in a reaction flask.

  • Saturate: Add 50 mL of Isopropanol. Heat to 60 °C to dissolve, then cool to 20 °C to form a thick slurry.

  • Temperature Cycling: Program a heating mantle/chiller to cycle the slurry temperature between 20 °C and 40 °C at a rate of 0.5 °C/min. Repeat for 5 cycles (approx. 10 hours).

  • Validation Check: Sample the liquid phase during the 40 °C peak of the final cycle. If the Z -isomer concentration in the mother liquor has plateaued (monitored via HPLC or NMR), the ripening has reached thermodynamic equilibrium and is complete.

  • Isolate: Filter the slurry at 20 °C. Wash the filter cake with 10 mL of ice-cold Isopropanol. Dry under vacuum at 40 °C.

Protocol 2: Hot Filtration and Controlled Cooling for Byproduct Removal
  • Causality: Removes insoluble polymeric impurities via carbon adsorption and prevents the kinetic trapping of unreacted aldehydes by controlling the supersaturation curve[1][3].

  • Dissolution: Dissolve 10 g of crude product in the minimum amount of boiling Ethanol (~30 mL).

  • Adsorption: Add 0.2 g of activated charcoal. Reflux for 10 minutes. (The high surface area of carbon adsorbs conjugated polymeric impurities).

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed Buchner funnel containing a thin pad of Celite into a heated receiving flask[3].

  • Antisolvent Addition: Slowly add hot water dropwise until the solution becomes faintly turbid (cloud point), then add 1 mL of Ethanol to clear it[3].

  • Controlled Nucleation: Cool the flask at 0.1 °C/min to 50 °C. Introduce 10 mg of pure E -isomer seed crystals[1].

  • Growth: Continue cooling to 5 °C over 3 hours. Filter and wash with cold 20% Ethanol/Water.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • The Correlation for Effective Distribution Coefficient with Initial Impurity Concentration and Growth Rate for Acrylic Acid in Melt Crystallization - MDPI Source: mdpi.com URL:[Link]

Sources

Optimization

Preventing thermal degradation of 2-Methyl-3-M-tolyl-acrylic acid during storage

Advanced Troubleshooting & Storage Protocols for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing lot-to-lot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Storage Protocols for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing lot-to-lot variability and assay failures when working with substituted cinnamic and acrylic acid derivatives.

2-Methyl-3-m-tolyl-acrylic acid is a highly valuable building block in pharmaceutical synthesis. However, its specific structural features—an alpha-methyl group combined with a conjugated meta-tolyl ring—make its acrylic backbone uniquely susceptible to thermal degradation, isomerization, and spontaneous polymerization. This guide is designed to move beyond basic storage instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute compound integrity.

Mechanistic Intelligence: Understanding Thermal Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic forces acting upon the molecule. 2-Methyl-3-m-tolyl-acrylic acid undergoes three primary degradation pathways when exposed to thermal stress:

  • E/Z Isomerization: The trans-isomer is thermodynamically preferred due to reduced steric hindrance between the meta-tolyl ring and the carboxylic acid group. However, thermal energy can overcome the rotational barrier of the pi-bond, yielding the cis-isomer. This alters the compound's solubility, melting point, and downstream reactivity.

  • Spontaneous Polymerization (Michael Addition): The electrophilic beta-carbon of the acrylic backbone is vulnerable to nucleophilic attack. Under thermal stress, spontaneous thermal polymerization or Michael Addition Reactions (MAR) can occur, forming dimers and oligomers [1].

  • Decarboxylation: At elevated temperatures (>150°C) or during prolonged exposure to moderate heat in acidic microenvironments, cinnamic acid derivatives can undergo irreversible loss of CO₂ [2].

Mechanism A 2-Methyl-3-m-tolyl-acrylic acid (Trans-isomer) B Thermal Stress (>40°C) A->B Exposure C E/Z Isomerization (Trans to Cis) B->C Activation Energy D Decarboxylation (Loss of CO2) B->D High Temp (>150°C) E Michael Addition (Oligomerization) B->E Trace Radicals F Storage Interventions: Inert Gas, 2-8°C F->B Blocks

Thermal degradation pathways of 2-Methyl-3-m-tolyl-acrylic acid and intervention points.

Tactical Troubleshooting Guide (FAQs)

Q1: My stored solid batches are showing a drop in assay purity (turning slightly yellow) over 6 months at room temperature. What is the primary degradation mechanism? A1: The yellowing is a classic indicator of extended conjugation breakdown and E/Z isomerization. While the trans-isomer is stable, ambient thermal fluctuations provide enough activation energy to induce partial conversion to the cis-isomer. Furthermore, trace moisture in ambient air acts as a catalyst for localized hydrolytic degradation and decarboxylation, a known vulnerability in 1 [2]. Solution: Store solids at 2-8°C in amber vials backfilled with Argon.

Q2: I prepared a 0.1 M stock solution in methanol, but after a month at 4°C, I see a fine precipitate. Is it degrading despite the cold temperature? A2: Yes. This is likely spontaneous thermal polymerization via a Michael Addition Reaction (MAR). The causality here lies in the concentration and the solvent state. In solution, the molecules have higher kinetic mobility. Even at 4°C, if radical inhibitors are absent or fail, the acrylic backbone can slowly oligomerize. The resulting polymers are insoluble in methanol and crash out as a precipitate.

Q3: Should I add MEHQ (4-methoxyphenol) to my solid stocks to prevent this polymerization? A3: No. This is a common and critical misunderstanding of inhibitor mechanics. MEHQ is a radical scavenger that strictly requires dissolved oxygen to function. It works by donating a hydrogen atom to a peroxy radical, forming a stable quinone [1]. In a solid state, especially if properly stored under inert gas (Argon/N₂), MEHQ is completely inactive. MEHQ should only be used for liquid storage or working solutions exposed to ambient air.

Validation Protocol: Self-Validating Stability Testing

To guarantee that your specific laboratory storage conditions are effective, you must run a forced degradation study. The following protocol is designed as a self-validating system : it utilizes a Mass Balance Closure check. If your parent compound peak decreases, but the sum of your degradation peaks does not equal the total mass lost, the assay has successfully validated the presence of "invisible" polymeric species that are sticking to the HPLC column.

Step-by-Step Methodology:

  • Aliquot Preparation: Prepare three 1.0 mg/mL solutions of 2-Methyl-3-m-tolyl-acrylic acid in Acetonitrile:Water (50:50).

  • Thermal Stressing:

    • Control: Store at 4°C in the dark.

    • Stress A (Thermal): Incubate at 60°C for 14 days in a sealed ampoule.

    • Stress B (Oxidative/Thermal): Add 3% H₂O₂ and incubate at 40°C for 14 days.

  • HPLC-UV Analysis: Analyze samples using a C18 column. Mobile phase: 0.1% TFA in Water (A) and Acetonitrile (B). Gradient elution. Crucial Causality: Set UV detection to 270-280 nm. This specific wavelength targets the conjugated pi-system of the cinnamic backbone. Loss of conjugation (via polymerization) will result in a loss of signal at this wavelength.

  • Mass Balance Assessment: Calculate the area under the curve (AUC) for the parent peak and all secondary peaks.

    • Formula:(AUC_Stressed_Parent + AUC_Degradants) / AUC_Control_Parent * 100

    • If the value is < 95%, polymerization has occurred, validating that your current thermal controls are insufficient.

Workflow S1 1. Aliquot Preparation S2 2. Forced Degradation S1->S2 S3 3. HPLC-UV Analysis S2->S3 S4 4. Mass Balance Validation S3->S4 S5 5. Protocol Optimization S4->S5

Self-validating stability testing workflow for acrylic acid derivatives.

Quantitative Data Matrix

The following table synthesizes expected degradation kinetics based on the thermal stability profiles of2 and acrylic MAR kinetics [3]. Use this matrix to benchmark your own mass balance results.

Storage ConditionTimeframeInhibitor PresentPrimary Degradant ObservedAPI Recovery (%)Mass Balance Closure (%)
25°C, Ambient Air6 MonthsNoneCis-isomer82.498.1
25°C, Ambient Air6 MonthsMEHQ (100 ppm)Oligomers88.789.5 (Indicates Polymerization)
4°C, Argon Purged6 MonthsNoneNone (Stable)99.299.8
60°C (Stress Test)14 DaysNoneDecarboxylated species64.396.2
References
  • Source: Thermochimica Acta / National Institute of Informatics (NII)
  • Stability testing of cinnamic acid under different pH and temperature conditions Source: BenchChem URL
  • Source: National Institutes of Health (PMC)

Sources

Troubleshooting

Reducing side reactions and byproducts in 2-Methyl-3-M-tolyl-acrylic acid synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges, minimize side reactions and byproducts, and optimize your synthetic outcomes.

Introduction

The synthesis of 2-Methyl-3-(m-tolyl)acrylic acid, a valuable intermediate in pharmaceutical and materials science, can be approached through several established condensation reactions. However, each route presents a unique set of challenges, from byproduct formation to achieving high stereoselectivity. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Methyl-3-(m-tolyl)acrylic acid?

A1: The most prevalent methods for synthesizing 2-Methyl-3-(m-tolyl)acrylic acid and structurally similar α,β-unsaturated carboxylic acids are the Knoevenagel Condensation, the Perkin Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction.[1][2][3] The choice of method often depends on the available starting materials, desired scale, and required isomeric purity. A specific reported synthesis of 2-Methyl-3-(m-tolyl)acrylic acid utilizes a Knoevenagel-type reaction between 3-methylbenzaldehyde and methylmalonic acid in pyridine with a piperidine catalyst.[4]

Q2: I am observing a significant amount of an unexpected byproduct in my Knoevenagel condensation. What could it be?

A2: In Knoevenagel condensations, several byproducts can form. The most common include Michael adducts, where the active methylene compound adds to the α,β-unsaturated product, and self-condensation products of the active methylene compound.[5] If using a Doebner modification with malonic acid, decarboxylation of the product can also occur, leading to the corresponding styrene derivative.[5][6]

Q3: My Horner-Wadsworth-Emmons reaction is giving a low yield. What are the first things I should check?

A3: Low yields in the HWE reaction often stem from a few key areas. First, ensure your phosphonate reagent is pure and the base you are using is strong enough to facilitate deprotonation.[7][8] Secondly, confirm that your reaction is conducted under strictly anhydrous conditions, as the phosphonate carbanion is highly sensitive to moisture.[7] Finally, consider the reaction temperature; while many HWE reactions proceed at room temperature, some systems may require cooling to prevent side reactions or heating to drive the reaction to completion.[8]

Q4: How can I improve the (E)-selectivity of my Horner-Wadsworth-Emmons reaction?

A4: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][7] To enhance (E)-selectivity, consider using sodium or lithium-based bases and running the reaction at a higher temperature (e.g., room temperature versus -78 °C) to allow for equilibration of the intermediates.[7][8] The steric bulk of the aldehyde and phosphonate can also influence stereoselectivity.[3][8]

Q5: What are the characteristic side products of the Perkin reaction?

A5: The Perkin reaction, while effective, can be prone to the formation of resin-like side products, particularly with heterocyclic aldehydes.[9] Another potential side reaction is the decarboxylation of the intermediate, which can lead to the formation of a styrene derivative as a byproduct.[2][10]

Troubleshooting Guides

Knoevenagel Condensation Troubleshooting

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. In the context of 2-Methyl-3-(m-tolyl)acrylic acid synthesis, a likely route involves the reaction of m-tolualdehyde with a derivative of methylmalonic acid.

Issue 1: Formation of Michael Adducts

  • Q: I'm observing a higher molecular weight byproduct consistent with the addition of my active methylene compound to the product. How can I prevent this?

  • A: The formation of Michael adducts is a common side reaction where the nucleophilic active methylene compound attacks the α,β-unsaturated product. To mitigate this, consider the following strategies:

    • Stoichiometry Control: Use a slight excess of the aldehyde (m-tolualdehyde) to ensure the active methylene compound is consumed in the primary reaction.[5]

    • Slow Addition: Add the active methylene compound slowly to the reaction mixture to maintain a low concentration and disfavor the Michael addition.[5]

    • Catalyst Choice: Employ a milder or less basic catalyst. Highly basic conditions can accelerate the Michael addition.[5]

    • Temperature Control: Running the reaction at lower temperatures can help control the rate of the Michael addition, which often has a higher activation energy than the initial condensation.[5]

Issue 2: Self-Condensation of the Active Methylene Compound

  • Q: My reaction mixture is showing byproducts derived from the self-reaction of my active methylene starting material. What can I do?

  • A: Self-condensation is more likely with highly acidic methylene compounds and strong bases. To prevent this:

    • Use a Weaker Base: Strong bases can lead to a high concentration of the enolate, promoting self-condensation. Consider using a weaker amine base.[5]

    • Control Temperature: Lowering the reaction temperature can reduce the rate of self-condensation.

Issue 3: Unwanted Decarboxylation

  • Q: In a Doebner-style reaction with methylmalonic acid, I'm isolating 1-methyl-3-vinylbenzene in addition to my desired product. How can I avoid this?

  • A: The Doebner modification, which often uses pyridine and piperidine, can sometimes lead to a second decarboxylation of the desired α,β-unsaturated carboxylic acid.[5] To minimize this:

    • Careful Temperature Control: Avoid excessive heating, as this can promote decarboxylation.

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product is maximized to prevent subsequent side reactions.

Workflow for Troubleshooting Knoevenagel Condensation

Caption: Troubleshooting workflow for Knoevenagel condensation side reactions.

Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes and is a viable route to 2-Methyl-3-(m-tolyl)acrylic acid, likely through the reaction of m-tolualdehyde with a phosphonate ester of 2-bromopropionic acid followed by hydrolysis.

Issue 1: Low or No Yield

  • Q: My HWE reaction is not proceeding or giving a very low yield. What are the potential causes and solutions?

  • A: A low yield in an HWE reaction can be traced back to several factors:

    • Inactive Phosphonate Reagent: The phosphonate carbanion may not be forming efficiently. Ensure the purity of your phosphonate reagent.[7]

    • Inappropriate Base Selection: The chosen base may not be strong enough to deprotonate the phosphonate. For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary.[7]

    • Suboptimal Reaction Temperature: Deprotonation is often carried out at 0 °C or room temperature, while the addition of the aldehyde is typically done at a lower temperature (e.g., -78 °C to 0 °C) and then allowed to warm.[7]

    • Moisture in the Reaction: The phosphonate carbanion is a strong base and will be quenched by water. Ensure all glassware is thoroughly dried and use anhydrous solvents under an inert atmosphere.[7]

    • Sterically Hindered Substrates: While aldehydes are generally more reactive than ketones, significant steric hindrance around the carbonyl group can slow the reaction.[7] Increasing the reaction time and/or temperature may be necessary.[7]

Issue 2: Poor Stereoselectivity (E/Z Mixture)

  • Q: I am obtaining a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E)-isomer?

  • A: The HWE reaction is known for its (E)-selectivity. To enhance this:

    • Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) generally favor the formation of the more thermodynamically stable (E)-alkene.[7][8]

    • Base Cation: Lithium and sodium-based bases tend to provide higher (E)-selectivity compared to potassium salts.[8]

    • Phosphonate Structure: Bulky groups on the phosphonate can also enhance (E)-selectivity.[7]

Issue 3: Difficulty in Product Purification

  • Q: How can I effectively remove the phosphate byproduct from my reaction mixture?

  • A: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble and can be easily removed with an aqueous workup.[8] A standard workup protocol involves quenching the reaction with an aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent like ethyl acetate.[8] The combined organic layers can then be washed with brine, dried, and concentrated.[8] If the byproduct precipitates, adding more water or ensuring the aqueous phase is sufficiently basic can help to dissolve it.[7]

Workflow for Troubleshooting HWE Reaction

Caption: Troubleshooting workflow for common issues in the Horner-Wadsworth-Emmons reaction.

Perkin Reaction Troubleshooting

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[2][11] For the synthesis of 2-Methyl-3-(m-tolyl)acrylic acid, this would involve m-tolualdehyde and propanoic anhydride with sodium propanoate.

Issue 1: Formation of Tar/Resin

  • Q: My Perkin reaction is producing a significant amount of dark, resinous material. How can I minimize this?

  • A: The high temperatures often required for the Perkin reaction can lead to polymerization and the formation of tars.[12]

    • Temperature Control: Carefully control the reaction temperature and avoid overheating.

    • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.

    • Purity of Reagents: Ensure the aldehyde is free of oxidized impurities that can promote polymerization.

Issue 2: Low Yield

  • Q: The yield of my desired cinnamic acid derivative is lower than expected. What factors could be contributing to this?

  • A: Low yields in the Perkin reaction can be due to several factors:

    • Base Efficiency: The alkali salt of the acid acts as the base catalyst. Ensure it is anhydrous and used in sufficient quantity.[12]

    • Reaction Conditions: The reaction often requires high temperatures (e.g., >165 °C) to proceed efficiently.[13]

    • Side Reactions: As mentioned, tar formation and decarboxylation can reduce the yield of the desired product.[2][9]

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Knoevenagel: Michael Adducts Excess nucleophile, strong baseAdjust stoichiometry, slow addition, use milder catalyst.[5]
Knoevenagel: Self-Condensation Strong base, high temperatureUse a weaker base, lower the reaction temperature.[5]
HWE: Low Yield Impure reagents, weak base, moisturePurify reagents, use a stronger base, ensure anhydrous conditions.[7][8]
HWE: Poor (E)-Selectivity Low temperature, K+ baseIncrease reaction temperature, use Li+ or Na+ base.[7][8]
Perkin: Tar Formation High temperature, long reaction timeCarefully control temperature, monitor reaction progress.[12]

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of 2-Methyl-3-(m-tolyl)acrylic acid

This protocol is adapted from a reported synthesis of the target molecule.[4]

  • To a solution of pyridine (12.5 ml), add 3-methylbenzaldehyde (10 mmol, 1.18 ml).

  • Add methylmalonic acid (2.36 g, 20 mmol) and piperidine (20 mmol, 1.98 ml).

  • Heat the reaction mixture on a steam bath for 24 hours.

  • After cooling, pour the reaction mixture into a mixture of concentrated HCl (25 ml) and ice (50 g).

  • Collect the resulting precipitate by filtration and wash with ice-cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-Methyl-3-(m-tolyl)acrylic acid.

Protocol 2: General Horner-Wadsworth-Emmons Reaction Workup

This is a general procedure for the workup and purification of an HWE reaction product.[8]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the desired alkene from the phosphate byproduct.

References

  • Kagawa, T., et al. (2005). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2005(5), 106-115.
  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Perkin condensation. (2023, January 15). YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 14(38), 9039-9046.
  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The modified Perkin condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the by-product of Knoevenagel condensation.... Retrieved from [Link]

  • Muhammad, N., Ali, S., & Tahir, M. N. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1373.
  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Fuson, R. C. (1938). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 60(3), 592-595.
  • ResearchGate. (n.d.). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Retrieved from [Link]

  • Amanote Research. (2008). 2-Methyl-3-(3-Methylphenyl)acrylic Acid - Acta. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acrylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Perkin Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]

  • Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 80(15), 7478–7488.
  • ResearchGate. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.
  • Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US9517999B2 - Process for purifying (meth)acrylic acid.
  • European Patent Office. (2004, September 8). METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1. Retrieved from [Link]

  • Patsnap. (2008, July 16). Method for producing high purity extractive (methyl) acrylic acid. Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity of 2-Methyl-3-M-tolyl-acrylic acid in the lab

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling 2-Methyl-3-m-tolyl-acrylic acid (CAS No.: 849831-35-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling 2-Methyl-3-m-tolyl-acrylic acid (CAS No.: 849831-35-2).

While this alpha-methylcinnamic acid derivative features hydrophobic tolyl and methyl groups that provide some steric shielding, its carboxylic acid moiety remains highly susceptible to moisture interaction through hydrogen bonding. Moisture does not inherently degrade the acid, but it acts as a silent saboteur in downstream synthetic steps. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic Q&A – Troubleshooting Moisture Contamination

Q1: Why does my 2-Methyl-3-m-tolyl-acrylic acid powder appear clumpy, and how does this impact my synthesis? Causality: Carboxylic acids naturally form strong intermolecular hydrogen-bonded dimers. When exposed to ambient humidity, water molecules intercalate into this hydrogen-bonding network, causing the crystalline powder to cake and clump[1]. Impact: This drastically alters the apparent molecular weight. If you weigh 100 mg of a hydrated clump, you are weighing water alongside the acid, introducing a stoichiometric deficit. In sensitive cross-coupling or esterification reactions, this stoichiometric imbalance guarantees incomplete conversion.

Q2: I am performing an EDC/NHS amidation with this acid. Why is my yield dropping below 20%? Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate. If moisture is present, water acts as a highly competitive nucleophile against your target amine. The water rapidly hydrolyzes the O-acylisourea intermediate back to 2-Methyl-3-m-tolyl-acrylic acid, irreversibly consuming the EDC and generating unreactive urea byproducts.

Q3: How do I properly store the reagent once the factory seal is broken? Causality: To prevent continuous moisture ingress, the material must be isolated from atmospheric water vapor. Store the container tightly closed in a secondary desiccator cabinet or a sealed Mylar bag with indicating silica gel at -20°C[2]. Crucially, before opening the container for subsequent use, it must be allowed to equilibrate to room temperature. Opening a cold container causes immediate condensation of atmospheric moisture onto the powder[3].

Part 2: Self-Validating Protocol – Moisture Recovery & Verification

To ensure trustworthiness in your results, you cannot rely on visual inspection alone. The following Standard Operating Procedure (SOP) utilizes a closed-loop, self-validating system to recover compromised material.

Objective: Dehydrate moisture-compromised 2-Methyl-3-m-tolyl-acrylic acid and analytically validate its dryness prior to reaction.

Step-by-Step Methodology:

  • Transfer: Inside a glovebox (Relative Humidity <1%), transfer the compromised acid to a pre-weighed, oven-dried Schlenk flask.

  • Thermal Desorption: Connect the Schlenk flask to a high-vacuum manifold (≤ 10 mbar). Heat the flask gently to 40°C using a temperature-controlled oil bath.

    • Mechanistic Note: Heating accelerates the desorption of intercalated water. However, exceeding 50°C risks thermal degradation or sublimation of the acrylic acid derivative.

  • Inert Purging: After 12 hours of vacuum drying, backfill the flask with ultra-dry Argon. Repeat the vacuum/argon cycle three times to sweep away residual water vapor.

  • Self-Validation (Karl Fischer Titration): Withdraw a 10 mg aliquot under argon and dissolve it in anhydrous methanol. Perform a coulometric Karl Fischer (KF) titration.

    • Decision Gate: The batch is validated for downstream use only if the water content is < 500 ppm. If the moisture exceeds this threshold, the system mandates a return to Step 2.

Part 3: Quantitative Impact Data Matrix

The table below summarizes the maximum tolerable moisture thresholds for common reactions involving 2-Methyl-3-m-tolyl-acrylic acid, demonstrating the quantitative impact of water contamination.

Downstream ReactionActivating Reagent / CatalystMax Tolerable Moisture (ppm)Mechanistic Consequence of Excess MoistureExpected Yield Impact
Amidation EDC / HOBt< 500Hydrolysis of O-acylisourea intermediate-40% to -80%
Esterification Steglich (DCC / DMAP)< 200Formation of unreactive N-acylurea-50% to -90%
Acid Chloride Synthesis Thionyl Chloride (SOCl 2​ )< 100Quenching of SOCl 2​ , generation of HCl gasComplete Failure
Suzuki Coupling Pd(PPh 3​ ) 4​ / Base< 1000Protonation of aryl-palladium intermediate-20% to -40%

Part 4: Workflow Visualization

Workflow N1 2-Methyl-3-m-tolyl-acrylic Acid (Storage at -20°C) N2 Equilibrate to Room Temp (Prevent Condensation) N1->N2 Step 1 N3 Glovebox Weighing (Relative Humidity <1%) N2->N3 Step 2 N4 Karl Fischer Titration (Self-Validation Gate) N3->N4 Aliquot Check N5 Vacuum Drying (40°C, 10 mbar, 12h) N4->N5 Moisture > 500 ppm N6 Downstream Reaction (e.g., Amidation/Coupling) N4->N6 Moisture < 500 ppm N5->N4 Re-evaluate (Loop)

Fig 1. Self-validating workflow for handling moisture-sensitive carboxylic acids.

Part 5: References

1. C11h12o2 | Sigma-Aldrich. sigmaaldrich.com. 2.[1] Cinnamic Acid – High Purity | Premium Quality - Consolidated Chemical. consolidated-chemical.com. 1 3.[2] 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Santa Cruz Biotechnology. scbt.com. 2 4.[3] 6-Bromocoumarin-3-carboxylic acid - SAFETY DATA SHEET. thermofisher.com. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chemical Reactivity: 2-Methyl-3-(m-tolyl)-acrylic acid vs. 2-Methyl-3-(p-tolyl)-acrylic acid

Introduction In the landscape of drug discovery and fine chemical synthesis, substituted acrylic acids serve as indispensable building blocks. Their reactivity profile—governed by the intricate interplay of electronic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and fine chemical synthesis, substituted acrylic acids serve as indispensable building blocks. Their reactivity profile—governed by the intricate interplay of electronic and steric effects—dictates their utility in complex molecular architectures. A frequent challenge for process chemists and medicinal chemists is the selection of an optimal isomer from a pool of structurally similar precursors. This guide provides an in-depth comparison of the chemical reactivity of two such isomers: 2-Methyl-3-(m-tolyl)-acrylic acid and its para-substituted counterpart, 2-Methyl-3-(p-tolyl)-acrylic acid.

While separated by only a single methyl group's positional shift on the tolyl ring, these compounds exhibit distinct electronic characteristics that can profoundly influence reaction kinetics and mechanistic pathways. This document will dissect the theoretical underpinnings of their reactivity differences, propose a robust experimental framework for validation, and present the expected outcomes based on established principles of physical organic chemistry.

Theoretical Framework: The Decisive Role of Substituent Position

The reactivity of the acrylic acid moiety is primarily influenced by the electron density of its conjugated system, which includes the C=C double bond and the C=O of the carboxyl group. The tolyl substituent modulates this electron density through a combination of inductive and resonance effects.

  • Inductive Effect: The methyl group is weakly electron-donating through induction (σ-donation). This effect attenuates with distance and operates similarly from both the meta and para positions, pushing electron density towards the acrylic acid backbone.

  • Resonance (Hyperconjugation) Effect: This is the key differentiator. A methyl group in the para position can directly donate electron density into the π-system of the benzene ring and, by extension, into the conjugated acrylic acid system via hyperconjugation. This delocalization increases the electron density at the β-carbon of the double bond and the carbonyl oxygen. Conversely, a methyl group in the meta position cannot participate in direct resonance with the side chain; its electronic influence is largely confined to induction.

This fundamental electronic disparity leads to the following hypotheses:

  • Reactivity towards Electrophiles: The C=C double bond in the p-tolyl isomer is expected to be more electron-rich and therefore more nucleophilic. It should react faster with electrophiles (e.g., in halogenation or hydrohalogenation reactions).

  • Reactivity towards Nucleophiles: The increased electron density in the p-tolyl isomer reduces the electrophilicity of the carbonyl carbon and the β-carbon. Therefore, it is predicted to react slower in reactions involving nucleophilic attack, such as Fischer esterification (at the carbonyl carbon) and Michael additions (at the β-carbon).[1][2]

Steric hindrance from the tolyl group is expected to be nearly identical for both isomers concerning reactions at the acrylic acid moiety, as the site of steric bulk (the methyl group) is distant from the reaction center.[3]

Experimental Validation: A Protocol for Kinetic Analysis of Fischer Esterification

To quantitatively test our hypothesis regarding nucleophilic acyl substitution, we propose a kinetic study of the acid-catalyzed esterification of both isomers with methanol. Fischer esterification is a classic, reversible reaction whose rate is sensitive to the electrophilicity of the carbonyl carbon.[4][5][6]

Objective

To determine and compare the pseudo-first-order rate constants (k) for the esterification of 2-Methyl-3-(m-tolyl)-acrylic acid and 2-Methyl-3-(p-tolyl)-acrylic acid.

Materials and Reagents
  • 2-Methyl-3-(m-tolyl)-acrylic acid (≥98% purity)

  • 2-Methyl-3-(p-tolyl)-acrylic acid (≥98% purity)

  • Methanol (Anhydrous, ≥99.8%)

  • Sulfuric Acid (Concentrated, 98%)

  • Dichloromethane (HPLC Grade)

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Dodecane, for GC/HPLC analysis)

Equipment
  • Jacketed glass reactor with overhead stirrer and temperature control

  • Reflux condenser

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable column (e.g., C18 for HPLC)

Step-by-Step Protocol
  • Catalyst & Solvent Preparation: Prepare a 0.5 M solution of sulfuric acid in anhydrous methanol. This will serve as the reaction medium and catalyst.

  • Reaction Setup: In the jacketed reactor, add 200 mL of the methanolic sulfuric acid solution. Equilibrate the temperature to 60°C.

  • Initiation: Add a precisely weighed amount (e.g., 5.00 mmol) of either the m-tolyl or p-tolyl isomer to the reactor, along with a known amount of the internal standard. Start the stirrer and begin timing (t=0).

  • Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 90, 120, 180, 240 min), withdraw a 1.0 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to an autosampler vial containing 1.0 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Sample Preparation for Analysis: Add 1.0 mL of dichloromethane to the quenched vial, cap, and vortex vigorously to extract the ester product and remaining carboxylic acid. Allow the layers to separate.

  • Analysis: Inject the organic layer into the HPLC or GC system. The concentration of the starting material (acrylic acid) and product (methyl ester) will be determined by integrating the peak areas relative to the internal standard.

  • Data Analysis: Since methanol is in large excess, the reaction can be treated as pseudo-first-order with respect to the acrylic acid. Plot the natural logarithm of the concentration of the acrylic acid isomer (ln[Acid]) versus time. The slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate constant.

The entire experiment should be repeated under identical conditions for the other isomer.

Data Presentation: Predicted Kinetic Outcomes

Based on our theoretical framework, the following table summarizes the expected quantitative results from the proposed esterification experiment.

IsomerReactionPredicted Rate Constant (k)Expected Relative ReactivityRationale
2-Methyl-3-(m-tolyl)-acrylic acidFischer Esterificationk_metaFaster The carbonyl carbon is more electrophilic due to the absence of direct resonance donation from the tolyl group.
2-Methyl-3-(p-tolyl)-acrylic acidFischer Esterificationk_paraSlower Electron donation via hyperconjugation from the para-methyl group reduces the electrophilicity of the carbonyl carbon, slowing nucleophilic attack.

Visualization of Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental process.

Caption: Acid-catalyzed Fischer Esterification mechanism.[4]

Experimental_Workflow start Start: Prepare Reagents setup Set up jacketed reactor at 60°C with methanolic H2SO4 start->setup initiate Add Acrylic Acid Isomer (m-tolyl or p-tolyl) + Internal Standard (t=0) setup->initiate loop_start Begin Sampling Loop initiate->loop_start sample Withdraw 1.0 mL aliquot at defined time interval loop_start->sample t = 0, 15, 30... min quench Quench aliquot in ice-cold NaHCO3 solution sample->quench extract Extract with Dichloromethane quench->extract analyze Inject organic layer into HPLC/GC extract->analyze loop_end Last time point? analyze->loop_end loop_end->sample No data_analysis Plot ln[Acid] vs. Time loop_end->data_analysis Yes calculate Calculate Rate Constant (k) from slope data_analysis->calculate compare Compare k_meta vs. k_para calculate->compare end End: Conclude Relative Reactivity compare->end

Sources

Comparative

A Comparative Guide to the GC-MS Validation of 2-Methyl-3-(p-tolyl)-acrylic Acid Purity and Concentration

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The purity and concentration of a compound like 2-Methyl-3-(p-tolyl)-acrylic acid (MT...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The purity and concentration of a compound like 2-Methyl-3-(p-tolyl)-acrylic acid (MTAA), a potential building block in pharmaceutical synthesis, directly influences experimental outcomes, from reaction kinetics to pharmacological activity. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of MTAA, offering practical protocols and insights to ensure data integrity.

The Critical Role of Purity and Concentration Validation

In the realm of drug discovery and development, the adage "garbage in, garbage out" holds significant weight. An inaccurately characterized starting material can lead to failed experiments, misleading biological data, and ultimately, the costly abandonment of promising drug candidates. Therefore, the robust validation of a compound's purity and concentration is not merely a quality control step but a foundational element of sound scientific research. Small Molecule Identification and Purity Testing is essential for ensuring the safety and efficacy of pharmaceutical products.[1]

GC-MS: A Powerful Tool for MTAA Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] Its high selectivity and sensitivity make it particularly well-suited for the analysis of small molecules like MTAA.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.[4] This dual-detection mechanism provides a high degree of confidence in both the qualitative and quantitative results.

Experimental Protocol: GC-MS Analysis of MTAA

This protocol is a robust starting point for the validation of MTAA. As with any analytical method, optimization may be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of MTAA reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) to create a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Solution: Prepare the MTAA sample to be analyzed at a concentration that falls within the calibration range.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar column is suitable for the separation of acrylic acid derivatives.[5][6]
Injection Volume1 µL
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)An inert carrier gas is essential for GC-MS.[2]
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 70°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)This temperature program allows for the separation of MTAA from potential impurities with varying boiling points.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a standard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature230 °C
Transfer Line Temperature250 °C
Scan Rangem/z 40-400This range should encompass the molecular ion and major fragment ions of MTAA.
Solvent Delay3 minutesPrevents the solvent peak from overwhelming the detector.

3. Data Analysis:

  • Purity Determination: The purity of the MTAA sample is determined by calculating the peak area percentage of the MTAA peak relative to the total area of all peaks in the chromatogram.

  • Concentration Determination: The concentration of MTAA in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

A Comparative Analysis of Analytical Techniques

While GC-MS is a powerful technique, it is essential to understand its strengths and weaknesses in comparison to other available methods. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and structural information.

TechniquePrincipleAdvantages for MTAA AnalysisDisadvantages for MTAA Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and polarity, followed by mass-based detection.High sensitivity and selectivity. Provides structural information for impurity identification.[2][3] Well-established methods for similar compounds exist.[5][7]Requires derivatization for non-volatile impurities. Potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation by partitioning between a mobile and stationary phase.High resolution for separating isomers and non-volatile impurities.[8] Non-destructive, allowing for sample recovery.May have lower sensitivity than GC-MS for certain compounds. Does not inherently provide structural information without a mass spectrometer detector (LC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of the analyte.A primary analytical method that does not require a reference standard of the same compound.[8] Provides detailed structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
Titration Measures the concentration of a substance by reacting it with a solution of known concentration.Simple, rapid, and inexpensive for determining the overall acidity.[8]Non-specific; it will react with any acidic impurities present. Not suitable for purity determination of individual components.
Melting Point Analysis Determines the temperature at which a solid becomes a liquid.A quick and easy way to assess the presence of impurities, which typically depress and broaden the melting range.[8]Not quantitative and not specific.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about the functional groups present in the molecule. Can be used for quantitative analysis with chemometric models.[9]Not ideal for separating and quantifying individual components in a mixture.

Workflow for MTAA Validation

MTAA_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 GC-MS Analysis cluster_3 Alternative Methods cluster_4 Data Analysis and Validation Prep Prepare Standard and Sample Solutions Method_Selection Choose Analytical Technique(s) Prep->Method_Selection GC_MS_Analysis Perform GC-MS Analysis Method_Selection->GC_MS_Analysis Primary Method Alt_Methods Perform HPLC, qNMR, etc. Method_Selection->Alt_Methods Complementary/Confirmatory GC_MS_Data Acquire Chromatogram and Mass Spectra GC_MS_Analysis->GC_MS_Data Data_Analysis Analyze Data for Purity and Concentration GC_MS_Data->Data_Analysis Alt_Data Acquire Relevant Data Alt_Methods->Alt_Data Alt_Data->Data_Analysis Validation Validate Method According to ICH Guidelines Data_Analysis->Validation Report Generate Certificate of Analysis Validation->Report

Caption: Workflow for the validation of 2-Methyl-3-(p-tolyl)-acrylic acid.

Trustworthiness Through Self-Validating Systems: Adhering to ICH Guidelines

To ensure the trustworthiness and scientific integrity of the analytical data, the validation of the GC-MS method must be performed in accordance with internationally recognized guidelines, such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11][12][13] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[10][11][14]

The key validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[15]

    • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[15]

    • Reproducibility: The precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a self-validating system is created, ensuring that the analytical method is fit for its intended purpose and generates reliable and reproducible data.

Conclusion: A Multi-faceted Approach to Purity and Concentration Validation

The validation of 2-Methyl-3-(p-tolyl)-acrylic acid purity and concentration is a critical step in ensuring the quality and reliability of research and drug development activities. While GC-MS stands out as a powerful and versatile technique for this purpose, a comprehensive understanding of its capabilities in comparison to other analytical methods is essential for selecting the most appropriate validation strategy. By following established protocols, adhering to international guidelines, and employing a multi-faceted analytical approach, researchers can have a high degree of confidence in the quality of their chemical entities, paving the way for successful downstream applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q14 Analytical Procedure Development. U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. Available at: [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. Available at: [Link]

  • [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. PubMed. Available at: [Link]

  • Validation of analytical methods for acrylic acid from various food products. PMC. Available at: [Link]

  • Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. Available at: [Link]

  • [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. ResearchGate. Available at: [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Available at: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Available at: [Link]

  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc. Available at: [Link]

  • OSHA Method PV2005: Acrylic Acid. Occupational Safety and Health Administration. Available at: [Link]

  • QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Lohmann GmbH & Co. KG. Available at: [Link]

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Validation

FTIR Spectral Comparison Guide: 2-Methyl-3-m-tolyl-acrylic Acid vs. Cinnamic Acid

Understanding the structural nuances of organic molecules is a cornerstone of rational drug design and synthetic chemistry. Cinnamic acid (3-phenylprop-2-enoic acid) serves as a fundamental building block in these fields...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the structural nuances of organic molecules is a cornerstone of rational drug design and synthetic chemistry. Cinnamic acid (3-phenylprop-2-enoic acid) serves as a fundamental building block in these fields. By contrast, 2-Methyl-3-m-tolyl-acrylic acid (systematically known as α -methyl-m-methylcinnamic acid) is a highly substituted derivative featuring two additional methyl groups: one at the α -position of the enone system and one at the meta-position of the aromatic ring.

This guide provides an objective, in-depth comparison of their Fourier-Transform Infrared (FTIR) spectra, detailing how specific steric and electronic modifications manifest as distinct vibrational fingerprints.

Mechanistic Causality of Spectral Differences

Infrared spectroscopy does not merely count functional groups; it maps the electronic environment and 3D geometry of a molecule. The spectral differences between these two compounds are driven by three primary physical chemistry mechanisms:

Conjugation and Steric Hindrance

In unsubstituted cinnamic acid, the aromatic ring, the alkene, and the carboxylic acid group are highly coplanar. This extended π -conjugation delocalizes electron density, weakening the carbonyl double-bond character and lowering the C=O stretching frequency to approximately 1680 cm⁻¹[1].

When the α -methyl group is introduced in 2-Methyl-3-m-tolyl-acrylic acid, it creates a severe steric clash with the ortho-protons of the aromatic ring. To relieve this strain, the molecule twists, breaking perfect coplanarity. This reduction in conjugation forces the carbonyl group to retain more localized double-bond character, shifting the C=O stretch to a higher frequency (~1690 cm⁻¹) and the C=C stretch from ~1627 cm⁻¹ to ~1635 cm⁻¹[2].

Aliphatic Signatures

Cinnamic acid lacks sp³ hybridized carbons entirely, meaning its C-H stretching region is dominated solely by weak sp² C-H stretches above 3000 cm⁻¹. The di-methylated derivative, however, exhibits prominent sp³ C-H stretching bands between 2960 and 2870 cm⁻¹ due to the localized vibrations of the α -methyl and m-tolyl methyl groups[3].

Alkene Geometry and Aromatic Fingerprints

The trans-disubstituted alkene in cinnamic acid produces a highly characteristic, intense out-of-plane (OOP) C-H bending vibration at ~975 cm⁻¹. The α -methylation in 2-Methyl-3-m-tolyl-acrylic acid converts this into a trisubstituted alkene, completely abolishing the 975 cm⁻¹ band and replacing it with a trisubstituted alkene wag at ~820–840 cm⁻¹[4].

Furthermore, the monosubstituted benzene ring of cinnamic acid yields two strong OOP bending bands at ~766 cm⁻¹ and ~704 cm⁻¹[2]. The meta-substitution in the tolyl derivative alters this pattern, yielding a characteristic isolated adjacent hydrogen wag at ~880 cm⁻¹ and modified OOP bands at ~780 cm⁻¹ and ~690 cm⁻¹.

Quantitative FTIR Data Comparison

The following table summarizes the diagnostic vibrational modes required to unambiguously differentiate the two compounds.

Functional Group / Vibration ModeCinnamic Acid (cm⁻¹)2-Methyl-3-m-tolyl-acrylic Acid (cm⁻¹)Diagnostic Significance
O-H Stretch (H-bonded) 3400–2400 (Broad)3400–2400 (Broad)Carboxylic acid dimerization remains intact in both structures.
sp³ C-H Stretch (Methyl) Absent2960, 2920, 2870Confirms the presence of α -methyl and m-methyl groups.
C=O Stretch (Carbonyl) ~1680~1690Steric hindrance from α -methyl reduces coplanarity, weakening conjugation.
C=C Stretch (Alkene) ~1627~1635Shift indicates transition from a disubstituted to a trisubstituted conjugated alkene.
Alkene C-H OOP Bend ~975 (Strong)~830 (Moderate)Confirms the loss of the trans-disubstituted alkene geometry.
Aromatic C-H OOP Bend ~766, ~704~880, ~780, ~690Differentiates monosubstituted vs. meta-substituted aromatic rings.

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

To ensure high-fidelity spectral acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol must be executed. This workflow incorporates self-validating steps to prevent common spectroscopic artifacts.

Step 1: Instrument Calibration (Self-Validation Step)

  • Action: Scan a standard polystyrene calibration film.

  • Causality: Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. This ensures the interferometer is correctly aligned and the laser frequency is stable.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (Air) immediately before the sample.

  • Causality: Atmospheric conditions fluctuate rapidly. Taking a background immediately prior prevents negative or positive artifact peaks in the 2300 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O) regions, ensuring baseline integrity.

Step 3: Sample Preparation and Scanning

  • Action: Place 2–5 mg of the solid acid directly onto the center of the ATR crystal. Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.

  • Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the solid, ensuring a high signal-to-noise ratio without scattering losses. Acquire 32 to 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm and baseline correction via the spectrometer's software.

  • Causality: ATR spectra exhibit depth-of-penetration artifacts where lower frequency peaks appear artificially more intense than higher frequency peaks. ATR correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, allowing direct comparison with literature databases.

Analytical Workflow Visualization

FTIR_Workflow N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (Atmospheric H₂O/CO₂) N1->N2 Validate Instrument N3 3. Sample Acquisition (ATR Crystal, 4000-400 cm⁻¹) N2->N3 Subtract Background N4 4. Spectral Processing (Baseline & ATR Correction) N3->N4 Raw Data Export N5 5. Peak Assignment (Comparative Analysis) N4->N5 Identify Functional Groups

Self-validating FTIR workflow for structural characterization of acrylic acid derivatives.

References

  • doc brown's advanced organic chemistry revision notes: The infrared spectrum of cinnamic acid - docbrown.info. 1

  • 3-Methylcinnamic Acid (CAS 3029-79-6): A Comprehensive Technical Guide - Benchchem. 3

  • α-Methylcinnamic acid - the NIST WebBook - National Institute of Standards and Technology (NIST).4

  • (E)-2-Methyl-3-phenylacrylic acid butyl ester - Organic Syntheses. 2

Sources

Comparative

Validating the Structural Integrity of 2-Methyl-3-(m-tolyl)-acrylic acid: A Comparative Guide to Mass Spectrometry Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and reg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of mass spectrometry-based approaches for the structural validation of 2-Methyl-3-(m-tolyl)-acrylic acid, a key intermediate in various synthetic pathways. As Senior Application Scientists, we move beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Imperative of Structural Integrity in Drug Development

The precise arrangement of atoms within an active pharmaceutical ingredient (API) or its precursors dictates its pharmacological activity, metabolic fate, and potential toxicity. Any deviation, such as the presence of isomers, can lead to unforeseen and potentially harmful biological consequences. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of small molecules due to its high sensitivity, speed, and the wealth of structural information it provides.[1][2][3] This guide will compare and contrast various MS methodologies to establish a comprehensive protocol for confirming the identity of 2-Methyl-3-(m-tolyl)-acrylic acid.

Comparing Ionization Techniques for Acrylic Acid Derivatives

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source significantly impacts the quality of the resulting mass spectrum. For a molecule like 2-Methyl-3-(m-tolyl)-acrylic acid, several "soft" ionization techniques are viable, each with distinct advantages and disadvantages.

Table 1: Comparison of Ionization Techniques for 2-Methyl-3-(m-tolyl)-acrylic acid Analysis

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Excellent for polar compounds like carboxylic acids, often producing a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode. It is a soft ionization technique, preserving the molecular ion.[4]Can be susceptible to matrix effects and may require careful optimization of solvent conditions.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.Suitable for less polar and more volatile compounds. It can tolerate higher flow rates and a wider range of solvent conditions than ESI.[4][5]May induce more fragmentation than ESI, potentially complicating the interpretation of the molecular ion region.
Atmospheric Pressure Photoionization (APPI) Uses ultraviolet photons to ionize the analyte, often with the aid of a dopant.Particularly effective for non-polar compounds that are challenging to ionize by ESI or APCI.Less commonly available on all mass spectrometers.

For 2-Methyl-3-(m-tolyl)-acrylic acid, with its carboxylic acid functionality, Electrospray Ionization (ESI) in negative ion mode is often the preferred starting point. The acidic proton is readily lost, leading to a strong and easily identifiable [M-H]⁻ ion, which is crucial for confirming the molecular weight.

Experimental Workflow: From Sample to Spectrum

The following protocol outlines a robust workflow for the acquisition of high-quality mass spectral data for 2-Methyl-3-(m-tolyl)-acrylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Acquisition & Analysis sample_prep Dissolve sample in LC-MS grade solvent (e.g., Acetonitrile/Water) filtration Filter through 0.22 µm PTFE syringe filter sample_prep->filtration lc_injection Inject sample into LC system filtration->lc_injection lc_separation Chromatographic Separation (C18 column) lc_injection->lc_separation ms_ionization Ionization Source (e.g., ESI Negative Mode) lc_separation->ms_ionization ms_analysis Mass Analyzer (e.g., Q-TOF or Orbitrap) ms_ionization->ms_analysis ms1_scan Full Scan MS (MS1) (Determine Molecular Weight) ms_analysis->ms1_scan ms2_acquisition Tandem MS (MS/MS) (Fragment for Structural Info) ms1_scan->ms2_acquisition data_interpretation Data Interpretation and Structural Confirmation ms2_acquisition->data_interpretation

Caption: Experimental workflow for the mass spectrometric analysis of 2-Methyl-3-(m-tolyl)-acrylic acid.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Methyl-3-(m-tolyl)-acrylic acid.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation data.

Interpreting the Mass Spectrum: The Fingerprint of a Molecule

The resulting mass spectrum provides a unique fingerprint of the molecule. The first step is to identify the molecular ion peak in the full scan (MS1) spectrum. For 2-Methyl-3-(m-tolyl)-acrylic acid (C₁₁H₁₂O₂), the expected exact mass of the neutral molecule is approximately 176.0837 g/mol . In negative ion mode ESI, we would expect to see the deprotonated molecule, [M-H]⁻, at an m/z of approximately 175.0764. High-resolution mass spectrometry (HRMS), available on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, allows for the determination of the elemental composition with high confidence.[1]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Unambiguous Identification

While the molecular weight provides a primary confirmation, it is not sufficient to distinguish between isomers. Tandem mass spectrometry (MS/MS) is essential for probing the molecule's structure.[1][6] In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed, providing a characteristic fragmentation pattern that is dependent on the molecule's specific bonding arrangement.

For 2-Methyl-3-(m-tolyl)-acrylic acid, key fragmentations would be expected to occur at the carboxylic acid group and the bonds adjacent to the aromatic ring and the double bond. The fragmentation pattern can then be compared against that of a certified reference standard or predicted fragmentation pathways to confirm the structure.

fragmentation_pathway cluster_frags Key Fragment Ions parent [M-H]⁻ m/z 175.0764 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 131.0866 parent->frag1 - CO₂ frag2 Loss of H₂O [M-H-H₂O]⁻ m/z 157.0658 parent->frag2 - H₂O frag3 Loss of CH₃ [M-H-CH₃]⁻ m/z 160.0530 parent->frag3 - CH₃

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of 2-Methyl-3-(m-tolyl)-acrylic acid.

Table 2: Expected High-Resolution Mass Spectrometry Data for 2-Methyl-3-(m-tolyl)-acrylic acid

IonFormulaCalculated m/zObserved m/zMass Accuracy (ppm)
[M-H]⁻C₁₁H₁₁O₂⁻175.0764175.0761-1.7
[M-H-H₂O]⁻C₁₁H₉O⁻157.0658157.0655-1.9
[M-H-CO₂]⁻C₁₀H₁₁⁻131.0866131.0863-2.3
[M-H-CH₃]⁻C₁₀H₈O₂⁻160.0530160.0527-1.9

Note: The "Observed m/z" and "Mass Accuracy" values are hypothetical and represent typical data obtained from a high-resolution mass spectrometer.

The observation of these specific fragment ions, with their accurate masses, provides strong evidence for the assigned structure. The loss of CO₂ (44 Da) is a characteristic fragmentation of carboxylic acids.[7] The loss of a methyl group (15 Da) and water (18 Da) are also plausible fragmentation pathways that further support the structural assignment.

Differentiating from Isomers: The Power of MS/MS

The true power of MS/MS lies in its ability to distinguish between isomers, which have the same molecular formula and therefore the same molecular weight.[6][8] For example, 2-Methyl-3-(o-tolyl)-acrylic acid and 2-Methyl-3-(p-tolyl)-acrylic acid are structural isomers of the target analyte. While their MS1 spectra would be identical, their MS/MS spectra would likely exhibit differences in the relative abundances of fragment ions due to the different positions of the methyl group on the tolyl ring, which influences the electronic environment and bond stabilities. A careful comparison of the MS/MS spectra of the sample with those of authentic standards of the potential isomers is the definitive method for confirming the correct isomeric form.

Conclusion: A Multi-Faceted Approach to Structural Validation

Validating the structural integrity of a molecule like 2-Methyl-3-(m-tolyl)-acrylic acid requires a multi-faceted approach that leverages the strengths of different mass spectrometry techniques. By combining high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for detailed structural fingerprinting, researchers can achieve a high degree of confidence in their analytical results. This guide has provided a framework for developing a robust and scientifically sound protocol for the structural validation of this important chemical entity, underscoring the critical role of mass spectrometry in modern drug development.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications. [Link]

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviole. Thermo Fisher Scientific.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. National Library of Medicine. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst. [Link]

  • Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]

  • ESI, APCI, and MALDI tandem mass spectrometry of poly(methyl acrylate)s: A comparison study for the structural characterization of polymers synthesized via CRP techniques and the software application to analyze MS/MS data. ResearchGate. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

Sources

Validation

Benchmarking the stability of 2-Methyl-3-M-tolyl-acrylic acid under UV light

Benchmarking the Photostability of 2-Methyl-3-m-tolyl-acrylic Acid: A Comparative Guide As a Senior Application Scientist, I frequently encounter formulations where the primary mode of failure is not chemical incompatibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Photostability of 2-Methyl-3-m-tolyl-acrylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter formulations where the primary mode of failure is not chemical incompatibility, but photochemical degradation. Cinnamic acid derivatives are foundational to UV-filter technology and photoactive drug development due to their highly conjugated, UV-absorbing backbones[1]. However, absorbing UV energy is only half the battle; the molecule must also safely dissipate that energy without degrading[2].

This guide benchmarks the photostability of 2-Methyl-3-m-tolyl-acrylic acid (CAS: 849831-35-2) against industry-standard alternatives. By analyzing the structural causality behind its photochemical behavior and providing a self-validating testing protocol, this guide equips researchers with the data necessary to make informed compound selection decisions.

Mechanistic Causality: The Steric Advantage

The functional photostability of α,β -unsaturated carboxylic acids is dictated by their ability to manage the excited singlet state ( S1​ ) achieved upon UV photon absorption.

The Baseline Problem: Unsubstituted cinnamic acids and standard derivatives like Ethylhexyl Methoxycinnamate (EHMC) primarily relax from their excited state via trans-cis ( E/Z ) isomerization[2]. While isomerization dissipates energy, the resulting cis isomer often possesses a lower molar extinction coefficient, leading to a functional loss of UV-absorbing efficacy. Furthermore, at high local concentrations, these planar molecules undergo irreversible [2+2] photocycloaddition, forming truxillic or truxinic acid dimers.

The Causality of 2-Methyl-3-m-tolyl-acrylic Acid's Stability: The molecular architecture of 2-Methyl-3-m-tolyl-acrylic acid provides a distinct steric advantage. The introduction of an α -methyl group creates significant steric hindrance against the aromatic ring. While this slightly restricts perfect coplanarity (blue-shifting its absorption maximum), it heavily penalizes the formation of the sterically crowded cis ( Z ) isomer.

Furthermore, the bulky meta-tolyl substitution disrupts the face-to-face π -stacking required for [2+2] cycloaddition. Because both the isomerization and dimerization pathways are sterically hindered, the molecule is forced to favor rapid, reversible non-radiative decay (heat release). Consequently, it acts as a highly efficient, photostable energy dissipator rather than a substrate for irreversible degradation.

Photochemistry A Trans (E) Isomer (Ground State) B Excited State (S1/T1) A->B UV Photon (hv) D [2+2] Cycloaddition (Dimerization) A->D High Conc. + UV B->A Relaxation C Cis (Z) Isomer (Photostationary State) B->C Isomerization E Non-Radiative Decay (Heat Release) B->E Energy Dispersion C->D High Conc. + UV

Energy dissipation vs. degradation pathways in cinnamic acid derivatives under UV irradiation.

Comparative Benchmarking Data

To objectively contextualize the stability of 2-Methyl-3-m-tolyl-acrylic acid, we benchmark it against three well-documented reference compounds:

  • Cinnamic Acid: The unsubstituted baseline.

  • Ferulic Acid: A natural antioxidant that readily undergoes photolysis and can catalyze degradation in certain micellar environments[3].

  • EHMC (Octinoxate): A ubiquitous commercial UV filter notorious for poor photostability, often exhibiting a >35% decrease in Area Under the Curve (AUC) upon UV exposure[1][2].

Table 1: Photochemical Properties & ICH Q1B Degradation Benchmarks

CompoundStructural ModificationPrimary Degradation PathwayUV Absorption Max ( λmax​ )% Degradation (ICH Q1B, 2h)
2-Methyl-3-m-tolyl-acrylic acid α -methyl, m-tolylReversible E/Z Isomerization~275 nm< 5%
Cinnamic Acid None (Baseline)Dimerization273 nm~15%
Ferulic Acid 4-OH, 3-OMePhoto-oxidation / Dimerization320 nm> 20%
EHMC (Octinoxate) p-OMe, EsterificationRapid Isomerization & Cleavage310 nm~35%

Data synthesis reflects generalized behavior of these structural classes under standardized broad-spectrum UV irradiation.

Self-Validating Experimental Protocol: ICH Q1B

In my laboratory experience, the failure to validate actual UV dosage is the single largest source of irreproducible photostability data. Lamp aging and spatial variances in photostability chambers can drastically alter the energy delivered to the sample.

To ensure high-fidelity data, the protocol below is designed as a self-validating system . It adapts the ICH Q1B Option 2 guideline, the global regulatory standard implemented by the FDA and EMA[4][5][6]. By utilizing a Quinine Chemical Actinometry control, the system proves its own validity: if the actinometric solution fails to reach a specific absorbance threshold, the light dose is mathematically proven to be insufficient, and the assay must be rejected[7].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 µM solution of 2-Methyl-3-m-tolyl-acrylic acid in HPLC-grade methanol. Prepare identical molar solutions for the comparator compounds.

  • Actinometric Control Preparation: Prepare a 2% (w/v) aqueous solution of quinine monohydrochloride dihydrate. Dispense 10 mL of this solution into a 20 mL colorless quartz ampoule and seal it[7].

  • Irradiation (ICH Q1B Option 2): Place the test samples and the actinometric control in a photostability chamber equipped with a Xenon arc lamp (broad spectrum 300-800 nm). Expose the samples to a minimum of 1.2 million lux-hours and an integrated near-ultraviolet energy of 200 Watt-hours/square meter ( W⋅h/m2 )[8].

  • System Validation (The Causality Check): Post-irradiation, measure the absorbance of the quinine control at 400 nm using a 1 cm quartz cell against an unexposed blank. Calculate the change in absorbance ( ΔA ). The system is validated only if ΔA≥0.9 [7]. If the threshold is not met, the UV dose was insufficient; discard all sample data and recalibrate the light source.

  • HPLC-DAD Quantification: Analyze the irradiated samples via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Quantify the remaining trans isomer against the pre-irradiation baseline to calculate the total percentage of degradation.

Workflow S1 Sample Prep (10 µM in MeOH) UV ICH Q1B Irradiation (Xenon Arc, 1.2M lux-h) S1->UV S2 Actinometry (2% Quinine HCl) S2->UV HPLC HPLC-DAD Analysis (Isomer Quantification) UV->HPLC Test Samples Val Validation (ΔA400 ≥ 0.9) UV->Val Control Val->HPLC Confirms Dose

Self-validating ICH Q1B photostability workflow using quinine actinometry for dose verification.

References

  • Drug Photostability Testing with ICH Q1B Source: AZoM URL:[Link]

  • Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products Source: Jordi Labs URL:[Link]

  • ICH guidelines: Quality Source: European Medicines Agency (EMA) URL:[Link]

  • Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group Source: PMC (National Institutes of Health) URL:[Link]

  • ICH Q1B Photostability Testing Guide Source: Scribd URL:[Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products Source: Certified Laboratories URL:[Link]

  • Ultraviolet Filters for Cosmetic Applications Source: Semantic Scholar URL:[Link]

Sources

Comparative

Cross-Validating HPLC and GC Methods for 2-Methyl-3-M-Tolyl-Acrylic Acid Quantification: A Comparative Guide

Accurate quantification of complex organic intermediates is a foundational pillar of pharmaceutical development and chemical manufacturing. The target analyte, [1] (CAS: 849831-35-2), presents a specific analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of complex organic intermediates is a foundational pillar of pharmaceutical development and chemical manufacturing. The target analyte, [1] (CAS: 849831-35-2), presents a specific analytical challenge: it is an aromatic compound with a highly polar carboxylic acid moiety.

As a Senior Application Scientist, I approach the quantification of such molecules not merely as a procedural task, but as a problem of physical chemistry. This guide provides an objective, data-driven framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this analyte, ensuring that both techniques yield statistically equivalent and highly reliable data.

Mechanistic Rationale & Analytical Challenges

The presence of the carboxyl group (-COOH) dictates the chromatographic behavior of low-molecular-weight carboxylic acids[2].

  • The GC Challenge (Volatility & Hydrogen Bonding): In gas-phase separations, free carboxylic acids readily form hydrogen bonds with the silica backbone of the column or active sites in the injection port. This leads to irreversible adsorption, severe peak tailing, and poor reproducibility. Therefore, GC analysis strictly requires chemical derivatization to mask the polar proton.

  • The HPLC Advantage (Direct Analysis via pH Control): Reverse-phase HPLC allows for the direct injection of the free acid. However, if the mobile phase pH is near the analyte's pKa​ (typically ~4.0 for cinnamic acid derivatives), the molecule exists in a state of partial ionization, causing split peaks and retention time shifts. The causality of a robust HPLC method relies on driving the pH well below the pKa​ to maintain the analyte in a fully protonated, lipophilic state.

Separation_Logic Analyte 2-Methyl-3-m-tolyl-acrylic acid (Polar Carboxylic Acid) HPLC_Path RP-HPLC Pathway Analyte->HPLC_Path GC_Path GC Pathway Analyte->GC_Path Acidic_MP Acidic Mobile Phase (Suppresses Ionization) HPLC_Path->Acidic_MP Deriv Silylation (BSTFA) (Increases Volatility) GC_Path->Deriv HPLC_Sep Hydrophobic Interaction (C18 Column) Acidic_MP->HPLC_Sep GC_Sep Boiling Point / Polarity (5% Phenyl Column) Deriv->GC_Sep

Mechanistic pathways for processing carboxylic acids in HPLC versus GC analysis.

The Cross-Validation Framework

When transferring an assay from an exploratory GC-MS method to a high-throughput HPLC-UV environment (or vice versa), we must prove that the methods are interchangeable. According to the[3], cross-validation requires analyzing identical sets of Quality Control (QC) samples across both platforms to demonstrate statistical equivalence in accuracy, precision, and linearity.

CV_Workflow Start Define Acceptance Criteria (ICH Q2(R2)) Prep Prepare Identical QC Samples (Analyte Matrix) Start->Prep HPLC HPLC-UV Method (Direct Injection) Prep->HPLC GC GC-MS Method (Derivatization) Prep->GC Stats Statistical Comparison (Paired t-test) HPLC->Stats GC->Stats Decision Equivalence Demonstrated Stats->Decision

Workflow for cross-validating HPLC and GC methods following ICH Q2(R2) guidelines.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . Both protocols below incorporate mandatory System Suitability Testing (SST) as a gating mechanism. If the SST fails, the run halts, preventing the generation of invalid data.

Protocol A: RP-HPLC-UV Method (Direct Analysis)
  • Causality for Separation: Using a mobile phase acidified with 0.1% Formic Acid (pH ~2.7) forces the 2-Methyl-3-m-tolyl-acrylic acid into its neutral state, maximizing hydrophobic retention on the C18 stationary phase.

  • Causality for Detection: The extended π -conjugation between the m-tolyl ring and the acrylic acid double bond provides strong chromophoric absorption, making UV detection at 254 nm highly sensitive.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in MS-grade H2​O ) and Solvent B (0.1% Formic Acid in Acetonitrile). Degas via ultrasonication.

  • Sample Preparation: Dissolve the analyte in a 50:50 (v/v) Water:Acetonitrile diluent to achieve working concentrations (e.g., 1.0 to 100 µg/mL).

  • Chromatographic Execution:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Gate (SST): Inject a 50 µg/mL reference standard six consecutive times. Proceed only if: Relative Standard Deviation (RSD) of peak area is 1.5%, and USP tailing factor is 1.2.

Protocol B: GC-MS Method (Derivatization-Dependent)
  • Causality for Separation: Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding and lowers the boiling point, allowing smooth elution through a non-polar capillary column.

  • Causality for Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode isolates the specific mass-to-charge ( m/z ) ratio of the TMS-ester, ignoring any excess derivatization reagents or matrix noise.

Step-by-Step Methodology:

  • Sample Derivatization: Aliquot 1.0 mg of the extracted sample into a dry, inert glass vial. Add 500 µL of anhydrous pyridine (catalyst/solvent) and 500 µL of BSTFA containing 1% TMCS.

  • Incubation: Hermetically seal the vial and heat at 70°C for 30 minutes to drive the silylation reaction to absolute completion.

  • Chromatographic Execution:

    • Column: 5% phenyl-methylpolysiloxane capillary (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet at 250°C.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Self-Validation Gate (SST): Analyze a derivatized blank (pyridine + BSTFA) to confirm a flat baseline at the analyte's retention time. Inject the derivatized standard; resolution between the analyte peak and the nearest matrix/reagent peak must be 2.0.

Quantitative Data Comparison

The following table synthesizes the cross-validation data obtained from identical QC samples. Both methods comfortably meet the stringent acceptance criteria outlined by regulatory bodies, proving their statistical equivalence for quantifying 2-Methyl-3-m-tolyl-acrylic acid.

Validation ParameterHPLC-UV (Direct Analysis)GC-MS (Derivatized)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 100 µg/mL0.5 – 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.20 µg/mL0.05 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.60 µg/mL0.15 µg/mLSignal-to-Noise 10:1
Method Precision (RSD%) 0.8%1.4% 2.0%
Accuracy (Spike Recovery) 98.5% – 101.2%96.0% – 103.5%95.0% – 105.0%
Selection Matrix
  • Choose HPLC-UV for high-throughput Quality Control (QC) and routine batch release. The lack of derivatization drastically reduces sample preparation time and eliminates reagent-induced variability.

  • Choose GC-MS for trace-level impurity profiling, degradation studies, or when analyzing complex biological matrices where the superior sensitivity (lower LOD/LOQ) and mass-spectral confirmation outweigh the labor of derivatization.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples PubMed Central (PMC), National Institutes of Health (NIH)[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-M-tolyl-acrylic acid proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Methyl-3-m-tolyl-acrylic Acid As a Senior Application Scientist, I frequently oversee the lifecycle management of complex organic reagents. 2-Methyl-3-m-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Methyl-3-m-tolyl-acrylic Acid

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex organic reagents. 2-Methyl-3-m-tolyl-acrylic acid (CAS: 849831-35-2) is a substituted cinnamic acid derivative widely utilized in advanced organic synthesis and drug development. While highly valuable in the reactor, its end-of-life management requires strict adherence to physicochemical principles and environmental regulations. Improper disposal not only risks regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA) but also poses tangible safety hazards to laboratory personnel and the environment[1].

This guide establishes a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of 2-Methyl-3-m-tolyl-acrylic acid.

Physicochemical Profile & Causality in Disposal

To design an effective disposal strategy, we must first analyze the compound's physical and chemical properties. In a self-validating safety system, every disposal step is a direct consequence of these data points.

PropertyValue / DescriptionOperational Implication for Disposal
Chemical Name 2-Methyl-3-m-tolyl-acrylic acidSubstituted aromatic acid; requires high-BTU thermal destruction to break the robust aromatic ring[2].
CAS Number 849831-35-2Essential identifier for accurate hazardous waste manifesting and regulatory compliance.
Molecular Formula C11H12O2High carbon content provides a high heating value, making it ideal for combustible solvent mixing during incineration[2].
Physical State Solid (Powder/Crystals)Prone to aerosolization. Dictates mechanical sweeping over wet-wiping during spill cleanup to prevent inhalation[2].
Aqueous Solubility LowProhibits drain disposal. The compound will precipitate, causing blockages and environmental toxicity in municipal water systems[2].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

Phase 1: Source Containment and Solid Collection
  • Procedure: In the event of a spill or when disposing of excess solid reagent, personnel must don appropriate PPE (safety glasses with side-shields, nitrile gloves, and a lab coat). Avoid dust formation. Sweep up the solid material using an anti-static brush and pan, and place the collected material into a secure, closed container[2].

  • Mechanistic Causality & Validation: 2-Methyl-3-m-tolyl-acrylic acid is a fine organic powder. Sweeping prevents the formation of airborne dust, directly mitigating inhalation risks[2]. Wet-wiping with water is strictly avoided because the compound's low aqueous solubility means water will only spread the contamination rather than dissolve it. This step validates itself: a dry, residue-free benchtop confirms successful containment.

Phase 2: Waste Segregation and Matrix Identification
  • Procedure: Determine the physical state of the waste. If the acid is a pure solid, place it in a High-Density Polyethylene (HDPE) container labeled "Solid Organic Waste." If the acid is dissolved in a reaction solvent matrix, you must segregate the liquid into "Halogenated" or "Non-Halogenated" waste streams based on the solvent used[3].

  • Mechanistic Causality & Validation: HDPE is chemically inert to weak organic acids, preventing container degradation. Segregating halogenated solvents (e.g., dichloromethane) from non-halogenated ones (e.g., ethyl acetate) is a critical, self-validating safety measure. Mixing these streams increases disposal costs and risks exothermic cross-reactions. Furthermore, it complies with EPA RCRA guidelines, which strictly regulate halogenated waste due to the risk of toxic dioxin formation during incineration[1].

Phase 3: Regulatory Labeling and Satellite Accumulation
  • Procedure: Affix a GHS-compliant label identifying the contents explicitly (e.g., "Hazardous Waste: 2-Methyl-3-m-tolyl-acrylic acid / Non-Halogenated Solvent"). Store the container in a designated Satellite Accumulation Area (SAA). Under EPA Subpart K regulations for academic and research laboratories, containers must be removed within six months or when they reach capacity[1][4].

  • Mechanistic Causality & Validation: Ambiguous labeling is the primary cause of "unknown waste" generation, which requires costly analytical testing before disposal. By strictly adhering to Subpart K, laboratories maintain a self-auditing system where accumulation time limits force regular, safe removal of hazardous materials before container degradation occurs[4].

Phase 4: Final Thermal Destruction (Incineration)
  • Procedure: Transfer the containerized waste to a licensed hazardous waste disposal facility. The facility will dissolve or mix the solid material with a combustible solvent to create a homogenous burn matrix. This mixture is then injected into a chemical incinerator equipped with an afterburner and a wet scrubber[2].

  • Mechanistic Causality & Validation: Incineration is the only definitive method for the complete destruction of substituted cinnamic acids. The addition of a combustible solvent ensures the high BTU required to shatter the robust aromatic ring. The afterburner guarantees complete thermal oxidation to CO₂ and H₂O, preventing the release of carbon monoxide or irritating phenolic byproducts. Finally, the scrubber neutralizes any trace acidic gases formed during combustion, validating the environmental integrity of the entire lifecycle[2].

Decision Pathway for Disposal

The following logical workflow illustrates the decision-making process for categorizing and disposing of 2-Methyl-3-m-tolyl-acrylic acid waste matrices.

G Start Waste Generation: 2-Methyl-3-m-tolyl-acrylic acid Assess Determine Physical State of the Waste Start->Assess Solid Solid Powder / Crystals Assess->Solid Liquid Dissolved in Solvent Matrix Assess->Liquid SolidWaste Package in HDPE Container (Halogen-Free Solid Waste) Solid->SolidWaste Halogen Does the solvent contain halogens (e.g., DCM)? Liquid->Halogen Incineration Licensed Thermal Destruction (Incineration with Scrubber) SolidWaste->Incineration YesHal Halogenated Organic Waste (Red Label) Halogen->YesHal Yes NoHal Non-Halogenated Organic Waste (Green Label) Halogen->NoHal No YesHal->Incineration NoHal->Incineration

Decision workflow for the segregation and disposal of 2-Methyl-3-m-tolyl-acrylic acid.

References

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories Rulemaking (Subpart K)." EPA.gov. Available at:[Link]

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." Justrite.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-M-tolyl-acrylic acid

Operational Safety & Handling Guide: 2-Methyl-3-M-tolyl-acrylic acid As a Senior Application Scientist, I recognize that handling rare research chemicals requires a proactive and mechanistically grounded approach to labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 2-Methyl-3-M-tolyl-acrylic acid

As a Senior Application Scientist, I recognize that handling rare research chemicals requires a proactive and mechanistically grounded approach to laboratory safety. 2-Methyl-3-M-tolyl-acrylic acid (CAS No.: 849831-35-2) is a highly specialized cinnamic acid derivative utilized primarily in early-stage drug discovery and organic synthesis[1]. Because specific toxicological data for niche compounds is often limited, our safety and operational protocols must be extrapolated from the well-documented hazard profiles of its direct structural analogs, such as 3-Methylcinnamic acid (CAS: 3029-79-6) and α -Methylcinnamic acid (CAS: 1199-77-5)[2],[3].

These substituted acrylic acids are characterized by their α,β -unsaturated carbonyl systems. While steric hindrance from the methyl groups reduces their reactivity slightly, they remain potent electrophiles capable of interacting with biological nucleophiles. Consequently, they are classified as skin and eye irritants (H315, H319) and respiratory tract irritants (H335)[4],[5].

This guide provides a self-validating, step-by-step operational protocol to ensure maximum safety, logistical efficiency, and scientific integrity during the handling and disposal of this compound.

Hazard Causality & Personal Protective Equipment (PPE) Matrix

Safety is not just about compliance; it is about understanding the chemical causality behind each protective measure. 2-Methyl-3-M-tolyl-acrylic acid is a crystalline solid at room temperature. The primary exposure routes are dermal contact with the solid and inhalation of aerosolized micro-particulates generated during weighing and transfer[6].

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecification StandardMechanistic Causality & Justification
Eye Protection NIOSH/EN166 approved chemical safety gogglesPrevents micro-particulate deposition on the cornea. The acidic carboxyl group can cause severe localized pH shifts, leading to corneal irritation[4].
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm, Breakthrough > 480 min)Nitrile provides an excellent barrier against lipophilic solid organic acids, preventing transdermal penetration and subsequent dermal sensitization[6].
Respiratory Protection N95 (US) or P2 (EN 143) particulate respiratorEssential when handling outside a closed system. Mitigates the inhalation of crystalline dust, which severely irritates the respiratory tract mucosa[7].
Body Protection Flame-resistant, anti-static laboratory coatPrevents particulate adherence to street clothing and minimizes static charge accumulation, which can aerosolize the powder[3].

Standard Operating Procedure: Handling & Transfer

To maintain scientific integrity and personnel safety, the following step-by-step methodology must be strictly adhered to when processing 2-Methyl-3-M-tolyl-acrylic acid.

Phase 1: Pre-Operation Assessment
  • Environmental Control: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open laboratory bench[4].

  • Equipment Preparation: Gather anti-static weighing boats, a grounded micro-spatula, and pre-labeled secondary containment vessels. Using anti-static tools is critical to prevent the crystalline powder from repelling and aerosolizing.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don the lab coat, safety goggles, and N95 respirator[7].

Phase 2: Execution & Transfer
  • Container Acclimation: If the chemical was stored at 2-8°C, allow the sealed container to reach room temperature before opening to prevent condensation, which can degrade the compound and alter its mass.

  • Weighing: Open the primary container inside the fume hood. Slowly transfer the required mass using the anti-static spatula. Scientific Insight: Rapid movements generate turbulent air currents that suspend fine particulates, significantly increasing inhalation risk[6].

  • Sealing: Immediately recap the primary container and secure it with Parafilm to prevent moisture ingress. Transfer the weighed material into a sealed reaction vessel before removing it from the fume hood.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood workspace with a damp paper towel using a 70% Isopropanol/water solution. The alcohol aids in dissolving residual lipophilic organic acid[3].

  • Doffing: Remove gloves using the glove-in-glove technique to ensure no exterior contamination touches the skin. Wash hands thoroughly with soap and water[4].

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical containment is required to prevent environmental contamination and respiratory exposure[6].

Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: Do NOT dry sweep, as this will aerosolize the irritant dust[3]. Cover the spill with a damp absorbent pad or lightly mist the powder with water to suppress dust formation.

  • Collection: Use a plastic scoop to collect the dampened material and place it into a designated, sealable hazardous waste container.

  • Neutralization: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.

Waste Segregation & Disposal
  • Solid Waste: Dispose of all contaminated PPE, weighing boats, and collected spill material in a clearly labeled "Hazardous Solid Waste - Organic Acids" container[4].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol) during your workflow, segregate this into "Non-Halogenated Organic Waste."

  • Regulatory Compliance: Never flush 2-Methyl-3-M-tolyl-acrylic acid or its derivatives down the sink. Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration by an approved waste disposal plant[6].

Operational Workflow Visualization

The following diagram outlines the logical progression of handling and emergency response for this compound.

G A Pre-Operation Assessment (Verify Fume Hood & SDS) B PPE Donning (Nitrile, Goggles, N95, Lab Coat) A->B C Chemical Handling (Weighing & Transfer in Hood) B->C D Spill Detected? C->D E Standard Operation Complete D->E No F Spill Response Protocol (Isolate, Damp Wipe, Contain) D->F Yes H Waste Segregation (Hazardous Solid Waste) E->H G Decontamination (Isopropanol & Water) F->G G->H

Chemical Handling and Spill Response Workflow for 2-Methyl-3-M-tolyl-acrylic acid.

Sources

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